Devazepide
Description
A derivative of benzodiazepine that acts on the cholecystokinin A (CCKA) receptor to antagonize CCK-8's (SINCALIDE) physiological and behavioral effects, such as pancreatic stimulation and inhibition of feeding.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHRQQKPEBFUJK-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046092 | |
| Record name | Devazepide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103420-77-5 | |
| Record name | Devazepide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103420-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Devazepide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103420775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Devazepide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEVAZEPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6P7QY7NH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Devazepide's Mechanism of Action as a CCK1 Receptor Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Devazepide, a member of the benzodiazepine class of compounds, is a potent and highly selective competitive antagonist of the cholecystokinin-1 (CCK1) receptor. It exerts its effects by binding to the CCK1 receptor and preventing the physiological actions of its endogenous ligand, cholecystokinin (CCK). This guide provides a comprehensive overview of this compound's mechanism of action, detailing its binding characteristics, its impact on CCK1 receptor-mediated signaling pathways, and the experimental methodologies used to elucidate these properties.
Introduction to this compound and the CCK1 Receptor
This compound (formerly known as MK-329 and L-364,718) is a non-peptide small molecule that has been instrumental in characterizing the physiological roles of the CCK1 receptor.[1] The CCK1 receptor, a G protein-coupled receptor (GPCR), is predominantly found in peripheral tissues, including the gallbladder, pancreas, and gastrointestinal (GI) tract, as well as in specific regions of the central nervous system.[1][2] It plays a crucial role in regulating various physiological processes such as gallbladder contraction, pancreatic enzyme secretion, satiety, and gastric emptying.[1][2] this compound's high affinity and selectivity for the CCK1 receptor over the CCK2 receptor subtype make it a valuable tool for both basic research and potential therapeutic applications.
Binding Characteristics of this compound
This compound exhibits high affinity for the CCK1 receptor, acting as a competitive antagonist. This means that this compound binds to the same site on the receptor as the endogenous agonist CCK, but its binding does not elicit a biological response. Instead, it blocks CCK from binding and activating the receptor. The strength of this interaction is quantified by various parameters, as summarized in the table below.
Data Presentation: Quantitative Binding and Potency Data for this compound
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| IC50 | 81 pM | Rat Pancreas | [125I]CCK-8 | |
| IC50 | 45 pM | Bovine Gallbladder | [125I]CCK-8 | |
| IC50 | 245 nM | Guinea Pig Brain | [125I]CCK-8 | |
| pKB | 9.54 | Guinea Pig Stomach | CCK-8S | |
| pKB | 9.98 | Guinea-pig gall bladder | CCK-8 |
IC50: The concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand. A lower IC50 value indicates higher binding affinity. pKB: The negative logarithm of the dissociation constant (KB) of a competitive antagonist, determined through functional assays (Schild analysis). A higher pKB value indicates greater antagonist potency.
Modulation of CCK1 Receptor Signaling Pathways
The CCK1 receptor is a pleiotropic GPCR, capable of coupling to multiple intracellular signaling pathways upon activation by an agonist. This compound, by blocking agonist binding, prevents the initiation of these downstream cascades. The primary signaling pathways affected are mediated by Gq, Gs, G13, and β-arrestin proteins.
Gq-Mediated Pathway
The canonical signaling pathway for the CCK1 receptor involves its coupling to the Gq family of G proteins. Agonist binding triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to cellular responses such as enzyme secretion and smooth muscle contraction. This compound competitively inhibits this entire cascade by preventing the initial Gq protein activation.
CCK1 Receptor Gq Signaling Pathway and Inhibition by this compound.
Gs-Mediated Pathway
In addition to Gq coupling, the CCK1 receptor can also signal through the Gs protein pathway, particularly at high agonist concentrations. Activation of Gs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily activating protein kinase A (PKA). PKA can phosphorylate a wide range of cellular proteins, influencing processes such as gene transcription and metabolism. This compound's antagonism at the CCK1 receptor also prevents this Gs-mediated signaling.
CCK1 Receptor Gs Signaling Pathway and Inhibition by this compound.
G13-Mediated Pathway
The CCK1 receptor has also been shown to couple to the G13 family of G proteins. This pathway is primarily involved in the regulation of the actin cytoskeleton through the activation of RhoA. RhoA is a small GTPase that, when activated, influences cell shape, motility, and contraction. The antagonism of this compound at the CCK1 receptor prevents the initiation of this G13-mediated signaling cascade.
β-Arrestin-Mediated Pathway
Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), CCK1 receptors can recruit β-arrestins. β-arrestins play a dual role: they mediate receptor desensitization and internalization, and they can also act as signaling scaffolds, initiating a "second wave" of signaling independent of G proteins. One of the key downstream effectors of β-arrestin-mediated signaling from the CCK1 receptor is the activation of the extracellular signal-regulated kinase (ERK) pathway. This can lead to the regulation of gene expression and cell proliferation. By preventing receptor activation, this compound indirectly inhibits the recruitment of β-arrestin and the subsequent activation of its downstream signaling pathways.
CCK1 Receptor β-Arrestin Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and functional assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CCK1 receptor by measuring its ability to compete with a radiolabeled ligand.
4.1.1. Materials
-
Receptor Source: Membranes prepared from cells or tissues expressing the CCK1 receptor (e.g., rat pancreas, CHO cells stably expressing human CCK1R).
-
Radioligand: A high-affinity CCK1 receptor ligand labeled with a radioisotope, typically [125I]CCK-8.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
4.1.2. Procedure
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled CCK-8 for non-specific binding).
-
Membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a Competitive Radioligand Binding Assay.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of this compound to inhibit the agonist-induced increase in intracellular calcium, a key downstream event of Gq activation.
4.2.1. Materials
-
Cell Line: A cell line expressing the CCK1 receptor (e.g., CHO-CCK1R or HEK293-CCK1R).
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM, Fluo-4 AM, or Calcium-5 dye.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: CCK-8.
-
Antagonist: this compound.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
4.2.2. Procedure
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add different concentrations of this compound. Incubate for a period to allow the antagonist to bind to the receptors (e.g., 15-30 minutes at 37°C).
-
Measurement of Calcium Flux: Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject a fixed concentration of the agonist (CCK-8) into each well.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Calculate the IC50 value for this compound from the resulting dose-response curve.
-
Schild Analysis
Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist and to verify its competitive nature.
4.3.1. Experimental Design
-
Generate a full dose-response curve for the agonist (CCK-8) in the absence of the antagonist.
-
Generate a series of agonist dose-response curves, each in the presence of a different, fixed concentration of the antagonist (this compound).
-
The response measured can be any quantifiable physiological effect, such as muscle contraction in an isolated tissue preparation (e.g., guinea pig gallbladder strips) or a cellular response like calcium mobilization.
4.3.2. Data Analysis
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each agonist dose-response curve.
-
Calculate the dose ratio (DR) for each concentration of the antagonist: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).
-
Create a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
Perform a linear regression on the plotted data.
-
Slope: For a truly competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.
-
pA2 value: The x-intercept of the regression line is the pA2 value. The pA2 is the negative logarithm of the molar concentration of the antagonist that would produce a dose ratio of 2. For a competitive antagonist with a Schild plot slope of 1.0, the pA2 is equal to the pKB.
-
Conclusion
This compound is a powerful pharmacological tool that acts as a highly selective and potent competitive antagonist of the CCK1 receptor. Its mechanism of action involves the direct blockade of agonist binding, thereby inhibiting the multiple downstream signaling pathways initiated by the CCK1 receptor, including those mediated by Gq, Gs, G13, and β-arrestin. The quantitative analysis of its binding and functional antagonism, through techniques such as competitive radioligand binding assays, calcium mobilization assays, and Schild analysis, provides a detailed understanding of its molecular pharmacology. This in-depth knowledge is crucial for its application in both fundamental research to unravel the physiological roles of the CCK1 receptor and in the development of potential therapeutic agents targeting this receptor.
References
Devazepide (L-364,718, MK-329): A Technical Guide to its Discovery, Mechanism, and Preclinical Development
Executive Summary: Devazepide (L-364,718, MK-329) is a potent and highly selective non-peptide antagonist of the cholecystokinin-1 (CCK1) receptor. Developed by Merck & Co., its discovery stemmed from the strategic modification of the 1,4-benzodiazepine scaffold, a "privileged structure" in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, detailing its history, structure-activity relationship, mechanism of action, preclinical pharmacology, and the experimental protocols used in its characterization. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in CCK receptor pharmacology and gastrointestinal therapeutics.
Discovery and History
The development of this compound is a prime example of rational drug design originating from a natural product lead and leveraging a privileged scaffold. The initial breakthrough in the search for non-peptide CCK antagonists was the discovery of asperlicin, a fungal metabolite from Aspergillus alliaceus.[1] Asperlicin, a benzodiazepine-containing molecule, showed modest but selective affinity for peripheral CCK receptors (now known as CCK1 receptors).[1]
Recognizing the therapeutic potential of the 1,4-benzodiazepine core, which had already proven successful for targeting GABA-A receptors, researchers at Merck & Co. initiated a program to modify this scaffold to create highly potent and selective CCK1 receptor antagonists.[1][2][3] This effort led to the synthesis of 3-(acylamino)-5-phenyl-2H-1,4-benzodiazepines, a class of compounds with binding affinities for the CCK1 receptor that approached or equaled that of the endogenous ligand, CCK-8. Through this optimization process, this compound (then designated L-364,718 and later MK-329) emerged as an exceptionally potent and selective CCK1 antagonist with excellent oral activity. It demonstrated over 1000-fold selectivity for the CCK1 receptor over the CCK2 (brain/gastrin) receptor subtype.
Chemical Properties and Structure-Activity Relationship (SAR)
This compound is chemically described as N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide. Its development was a key part of establishing the SAR for benzodiazepine-based CCK antagonists.
-
Core Scaffold : The 1,4-benzodiazepine core provides a rigid, three-dimensional structure that allows for the precise spatial orientation of substituents necessary for receptor binding.
-
Position 3 : The substitution at the 3-position with an acylamino group, specifically the indole-2-carboxamide moiety, is critical for high-affinity binding to the CCK1 receptor. This distinguishes it from benzodiazepines targeting the GABA-A receptor.
-
Position 5 : A phenyl group at the 5th position is optimal for activity, a feature common to many pharmacologically active benzodiazepines.
-
Selectivity : The SAR studies demonstrated that specific substitutions on the benzodiazepine scaffold could differentiate between CCK1, CCK2, and GABA-A receptors. For this class of compounds, binding to CCK receptors is significantly influenced by the molecule's lipophilicity and its capacity to form hydrogen bonds with the receptor. The binding site of the CCK1 receptor appears to be more rigid compared to that of the CCK2 receptor.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the cholecystokinin-1 receptor (CCK1R). The CCK1R is a G-protein coupled receptor (GPCR) predominantly expressed in peripheral tissues, including the gallbladder, pancreas, and various parts of the gastrointestinal tract.
The primary signaling cascade for the CCK1R involves coupling to the Gq class of G-proteins. The canonical pathway proceeds as follows:
-
Ligand Binding : The endogenous peptide hormone cholecystokinin (CCK) binds to and activates the CCK1R.
-
Gq Protein Activation : The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein, causing the dissociation of Gαq-GTP from the Gβγ dimer.
-
PLC Activation : Gαq-GTP activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production : PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects : IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The combination of increased intracellular Ca²⁺ and membrane-bound DAG activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to physiological responses such as gallbladder contraction and pancreatic enzyme secretion.
This compound exerts its effect by binding to the CCK1R and preventing the binding of CCK, thereby blocking the initiation of this entire signaling cascade. There is also evidence that the CCK1R can couple to Gs proteins, leading to the production of cAMP, a pathway that would also be inhibited by this compound.
Preclinical Pharmacology
This compound has been extensively characterized in both in vitro and in vivo preclinical models.
In Vitro Studies
Radioligand binding assays have been used to determine the affinity and selectivity of this compound for CCK receptors from various species and tissues. The compound shows exceptionally high affinity for the CCK1 (peripheral-type) receptor, with IC50 values in the picomolar to low nanomolar range.
| Receptor Source | Species | IC50 | Reference |
| Pancreatic CCK Receptor | Rat | 81 pM | |
| Gallbladder CCK Receptor | Bovine | 45 pM | |
| Brain CCK Receptor | Guinea Pig | 245 nM | |
| Table 1: In Vitro Binding Affinities of this compound |
In Vivo Studies
Animal models have been crucial in elucidating the physiological effects of CCK1 receptor blockade with this compound. These studies have primarily focused on its impact on the gastrointestinal system and appetite regulation.
| Animal Model | Dose & Route | Key Findings | Reference(s) |
| Mice (C57BL/6J) on Lithogenic Diet | 4 mg/kg/day (oral gavage) | Impaired gallbladder emptying, increased hepatic cholesterol secretion, and enhanced intestinal cholesterol absorption, leading to accelerated gallstone formation. | |
| Rats | 4 mg/kg (oral) | Reversed the delay in small bowel transit induced by ileal lipid infusion but further delayed gastric emptying. | , |
| Rats | 0.1 - 1.0 mg/kg (IP) | Attenuated the development of conditioned activity induced by amphetamine. Blocked the acquisition of conditioned reward. | |
| Mice | 0.1 - 1 mg/kg (IP) | Showed differential effects on spontaneous and drug-induced locomotor activity. | |
| Ewing Tumor Mouse Xenograft | Not specified | Reduced tumor growth by 40%. | |
| Table 2: Summary of Key In Vivo Studies with this compound |
Clinical Development
CCK1 receptor antagonists, including this compound, have been investigated in clinical trials for their potential therapeutic benefits in a variety of gastrointestinal and metabolic disorders, such as gastroparesis, dyspepsia, and irritable bowel syndrome (IBS). The rationale for these investigations is based on the role of CCK in regulating gastric emptying, gallbladder contraction, and satiety signaling. However, despite promising preclinical data, no CCK1 receptor antagonist, including this compound, is currently approved by the U.S. Food and Drug Administration (FDA) for any clinical indication. The progression of this compound through late-stage clinical trials has not been extensively reported in the public domain, suggesting its development may have been halted or deprioritized.
Detailed Experimental Protocols
The characterization of this compound relies on standardized and reproducible experimental methods. Below are detailed protocols for key in vitro and in vivo assays representative of those used in its evaluation.
Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the affinity (Ki) of a test compound like this compound for the CCK1 receptor using a filtration-based assay.
1. Membrane Preparation:
-
Harvest tissue (e.g., rat pancreas) or cultured cells expressing the CCK1 receptor.
-
Homogenize the material in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a cryoprotectant buffer (e.g., assay buffer with 10% sucrose), aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Assay Incubation:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add in order:
-
150 µL of thawed membrane preparation (50-120 µg protein) diluted in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
50 µL of the competing test compound (e.g., this compound) at various concentrations (typically a 10-point dilution series). For determining total binding, add 50 µL of buffer. For non-specific binding (NSB), add 50 µL of a saturating concentration of a known unlabeled ligand (e.g., 1 µM CCK-8).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]CCK-8) near its Kd value.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been presoaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to each well and count the radioactivity trapped on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding for each concentration by subtracting the non-specific binding (NSB) counts from the total binding counts.
-
Plot the specific binding as a function of the log concentration of the competing compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
In Vivo Model: Induction of Cholelithogenesis in Mice
This protocol, based on published studies, describes a method to evaluate the effect of this compound on the formation of cholesterol gallstones.
1. Animals and Diet:
-
Use male C57BL/6J mice, a strain susceptible to diet-induced cholelithiasis.
-
House animals under standard conditions (12-hour light/dark cycle, controlled temperature) with free access to water.
-
After an acclimatization period, feed all mice a standard chow diet or a specialized lithogenic diet rich in cholesterol (e.g., 1.0% cholesterol) and cholic acid (e.g., 0.5%) for a period of 21 days.
2. Dosing Regimen:
-
Divide the mice on the lithogenic diet into two groups: a control group and a treatment group.
-
Administer this compound to the treatment group, typically at a dose of 4 mg/kg/day, divided into two daily doses. The drug is dissolved in a suitable vehicle (e.g., a mix of DMSO, Tween 80, and saline) and administered via oral gavage.
-
Administer an equal volume of the vehicle to the control group using the same schedule and route.
3. Outcome Measures (at Day 21):
-
Gallstone Incidence: Euthanize the mice, collect the gallbladders, and examine the bile under a polarized light microscope to identify and quantify cholesterol monohydrate crystals and gallstones.
-
Gallbladder Function: Measure fasting and postprandial gallbladder volumes to assess gallbladder emptying and stasis.
-
Biliary Lipid Secretion: Perform bile duct cannulation to collect bile and measure the secretion rates of biliary cholesterol, phospholipids, and bile salts using enzymatic assays.
-
Intestinal Cholesterol Absorption: Measure the percentage of intestinal cholesterol absorption using a dual-isotope ratio method.
4. Statistical Analysis:
-
Compare the outcomes between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., Student's t-test or Mann-Whitney U test). A p-value of <0.05 is typically considered significant.
Conclusion
This compound (L-364,718, MK-329) remains a cornerstone tool compound in pharmacology for studying the physiological and pathological roles of the CCK1 receptor. Its development from the benzodiazepine scaffold represents a landmark achievement in rational drug design, yielding a molecule with extraordinary potency and selectivity. While its direct clinical application has not been realized, the extensive preclinical data generated with this compound have profoundly advanced our understanding of CCK signaling in gastrointestinal motility, appetite control, and metabolism. The detailed methodologies and established pharmacological profile of this compound continue to make it an invaluable asset for researchers investigating the complex interplay of gut-brain signaling pathways.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Devazepide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Devazepide, also known by its developmental codes L-364,718 and MK-329, is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor.[1] As a member of the benzodiazepine class of compounds, its unique pharmacological profile, distinct from classical benzodiazepines that target GABAA receptors, has made it a valuable tool in gastroenterology and neuroscience research. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key pharmacological properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its quantitative pharmacological data and a visual representation of its mechanism of action through the CCKA receptor signaling pathway.
Chemical Structure and Properties
This compound is a chiral molecule with a 1,4-benzodiazepine core structure. Its systematic IUPAC name is N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide.[2] The molecule consists of a seven-membered diazepine ring fused to a benzene ring, with a phenyl group at position 5, a methyl group at the nitrogen in position 1, and an indole-2-carboxamide moiety attached to the chiral center at position 3.
Chemical Structure:
References
The Pharmacological Profile of Devazepide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Devazepide, also known as L-364,718 or MK-329, is a potent and selective antagonist of the cholecystokinin-1 (CCK1) receptor. As a member of the benzodiazepine class, it is a non-peptide small molecule that has been instrumental in elucidating the physiological roles of the CCK1 receptor. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity and selectivity, and its effects in preclinical models. Detailed experimental protocols for key assays and visualizations of associated signaling pathways and experimental workflows are also presented to support further research and development.
Pharmacodynamics
Mechanism of Action
This compound functions as a competitive antagonist at the CCK1 receptor.[1][2] The CCK1 receptor, predominantly expressed in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract, is a G-protein coupled receptor (GPCR) that is endogenously activated by the peptide hormone cholecystokinin (CCK).[1] By binding to the CCK1 receptor, this compound blocks the downstream signaling cascade typically initiated by CCK, thereby inhibiting its physiological effects.[1]
Signaling Pathway
The CCK1 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like CCK, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound, by competitively binding to the CCK1 receptor, prevents this signaling cascade from being initiated by CCK.
Receptor Binding Affinity and Selectivity
This compound exhibits high affinity for the CCK1 receptor with significantly lower affinity for the CCK2 receptor, demonstrating its selectivity. The following table summarizes the binding affinity of this compound for CCK1 and CCK2 receptors, presented as IC50 values from competitive binding assays.
| Receptor Subtype | Tissue/Cell Source | Radioligand | IC50 (nM) | Reference |
| CCK1 | Rat Pancreas | [125I]CCK-8 | 0.081 | [2] |
| CCK1 | Bovine Gallbladder | [125I]CCK-8 | 0.045 | |
| CCK2 | Rat Stomach ECL Cells | [125I]Gastrin | ~800 |
Lower IC50 values indicate higher binding affinity.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as oral bioavailability, plasma half-life, Cmax, and Tmax, are not extensively reported in publicly available literature. Preclinical studies in mice have utilized oral gavage and intraperitoneal injection for administration, suggesting some level of systemic absorption. However, for a comprehensive understanding of its pharmacokinetic profile, further dedicated studies are required.
Key Experimental Protocols
CCK1 Receptor Radioligand Binding Assay
This protocol is adapted from standard radioligand binding assay procedures and is suitable for determining the binding affinity of test compounds for the CCK1 receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human CCK1 receptor or from tissues known to be rich in CCK1 receptors (e.g., rat pancreas).
-
Radioligand: [3H]-Devazepide (MK-329) or a suitable iodinated CCK analog like [125I]CCK-8.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled CCK-8 (e.g., 1 µM) or this compound.
-
Test Compounds: Serial dilutions of the compounds to be tested.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and appropriate scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of test compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Gastric Emptying Assay (Phenol Red Method) in Rats
This protocol describes a common method to assess the effect of compounds on gastric emptying in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted overnight with free access to water).
-
Test Meal: 0.05% Phenol Red in a 1.5% methylcellulose solution.
-
This compound and vehicle control.
-
CCK-8 (as a positive control to induce delayed gastric emptying).
-
Oral gavage needles.
-
Surgical instruments.
-
0.1 N NaOH.
-
Spectrophotometer.
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours before the experiment, with ad libitum access to water.
-
Dosing: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the test meal.
-
CCK-8 Administration (Optional): To assess the antagonistic effect of this compound, administer CCK-8 (e.g., subcutaneously) to induce a delay in gastric emptying.
-
Test Meal Administration: Administer a fixed volume (e.g., 1.5 mL) of the phenol red test meal via oral gavage.
-
Gastric Emptying Period: Allow a specific time for gastric emptying to occur (e.g., 20 minutes).
-
Euthanasia and Stomach Excision: Euthanize the rats and immediately clamp the pylorus and cardia of the stomach to prevent leakage of the contents. Carefully excise the stomach.
-
Phenol Red Extraction: Homogenize the entire stomach in a known volume of 0.1 N NaOH. Allow the homogenate to settle or centrifuge to pellet debris.
-
Spectrophotometry: Measure the absorbance of the supernatant at 560 nm.
-
Calculation: A control group of rats is euthanized immediately after gavage to determine the initial amount of phenol red administered. Gastric emptying is calculated as follows: % Gastric Emptying = (1 - (Amount of Phenol Red in Test Stomach / Average Amount of Phenol Red in 0-minute Control Stomachs)) x 100
Research Applications and Therapeutic Potential
This compound has been a valuable pharmacological tool for investigating the diverse physiological functions of CCK and the CCK1 receptor. These include roles in satiety, gastric emptying, gallbladder contraction, and pancreatic secretion. Its ability to block the anorectic effects of CCK has made it a subject of interest in studies of appetite regulation. Furthermore, research has explored its potential in conditions such as functional dyspepsia, gastroparesis, and gastroesophageal reflux disease. More recently, this compound has been investigated for its pro-apoptotic effects in certain cancer cell lines, suggesting a potential, though currently preclinical, role in oncology.
Conclusion
This compound is a highly potent and selective CCK1 receptor antagonist that has been instrumental in advancing our understanding of cholecystokinin physiology. Its well-defined mechanism of action and pharmacodynamic profile make it an invaluable tool for both basic and preclinical research. While a more complete pharmacokinetic profile would be beneficial, the existing data and established experimental protocols provide a solid foundation for its continued use in the exploration of CCK1 receptor-mediated pathways and their therapeutic potential.
References
Devazepide's Role in Gastrointestinal Motility and Gastric Emptying: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Devazepide, a potent and selective antagonist of the cholecystokinin-1 (CCK-1) receptor, has been instrumental in elucidating the physiological roles of cholecystokinin (CCK) in gastrointestinal function. This technical guide provides an in-depth analysis of this compound's effects on gastrointestinal motility and gastric emptying. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in gastroenterology and drug development.
Introduction
Cholecystokinin (CCK) is a crucial gut hormone released from enteroendocrine I-cells in the proximal small intestine in response to nutrients, particularly fats and proteins.[1] It plays a pivotal role in regulating digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and, notably, the inhibition of gastric emptying.[2][3] By delaying gastric emptying, CCK helps to coordinate the delivery of chyme into the duodenum, allowing for efficient digestion and absorption of nutrients.[2]
This compound (formerly known as MK-329 or L-364,718) is a non-peptide, benzodiazepine-based antagonist with high affinity and selectivity for the CCK-1 receptor (previously known as the CCK-A receptor).[4] This specificity makes it an invaluable pharmacological tool for investigating the physiological actions mediated by CCK-1 receptors. This guide focuses on the role of this compound in modulating gastrointestinal motility, with a primary emphasis on its impact on gastric emptying.
Mechanism of Action: The CCK-1 Receptor Signaling Pathway
CCK exerts its effects on gastrointestinal smooth muscle primarily through the CCK-1 receptor, a G protein-coupled receptor (GPCR). The binding of CCK to its receptor initiates a cascade of intracellular events that ultimately lead to smooth muscle contraction and delayed gastric emptying. This compound acts by competitively blocking this interaction.
Signaling Pathway Diagram
References
- 1. omicstutorials.com [omicstutorials.com]
- 2. Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cholecystokinin-octapeptide (CCK-8) on food intake and gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Devazepide: A Technical Guide to its Role in Appetite and Satiety Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Devazepide is a potent and selective antagonist of the cholecystokinin A (CCK-A) receptor. Initially developed for gastrointestinal disorders, its significant impact on feeding behavior has made it a crucial tool in appetite and satiety research. This technical guide provides an in-depth overview of this compound's core mechanism of action, its quantifiable effects on food intake, and the experimental protocols used to elucidate its function. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource for understanding and utilizing this compound in preclinical and clinical investigations.
Core Mechanism of Action: Antagonism of CCK-A Receptors
The primary mechanism by which this compound influences appetite is through its competitive antagonism of CCK-A receptors. Cholecystokinin (CCK) is a peptide hormone released from the small intestine in response to the presence of fats and proteins. It plays a pivotal role in signaling satiety to the brain, thereby contributing to meal termination.
CCK exerts its satiating effect primarily by activating CCK-A receptors located on the peripheral terminals of vagal afferent neurons.[1][2] These neurons transmit signals from the gastrointestinal tract to the nucleus of the solitary tract (NTS) in the brainstem, a key area for integrating satiety signals.[1][3] By binding to and activating these receptors, CCK initiates a signaling cascade that ultimately leads to a reduction in food intake.
This compound, by blocking these CCK-A receptors, prevents endogenous CCK from exerting its physiological effects.[4] This blockade effectively removes one of the body's natural "brake" signals on food consumption, leading to an increase in meal size and overall food intake.
Signaling Pathway of CCK-Mediated Satiety and this compound's Intervention
Quantitative Effects of this compound on Food Intake
Numerous preclinical studies have quantified the effects of this compound on food intake, consistently demonstrating its ability to increase consumption. The following tables summarize key quantitative data from representative studies.
Table 1: Effect of this compound on Food Intake in Rodent Models
| Animal Model | This compound Dose & Route | Feeding Paradigm | Key Findings |
| Male and Female Zucker Rats | Not specified | Test meal | Male obese and lean rats significantly increased food intake. No significant increase in female rats. |
| Female Rats | 300 µg/kg and 1200 µg/kg | Intraduodenal carbohydrate infusion | Blocked the feeding inhibitory effects of the infusion. |
| Male Sprague-Dawley Rats | 62.5 ng/kg to 625 ng/kg (IP) | Sham-feeding with milk diet | Potently antagonized the inhibitory effect of CCK-8 on intake. ED50 was approximately 625 ng/kg. |
| Male Wistar Rats | 1, 10, 25, 100 ng (ICV) | 17-hour food deprivation | Dose-related increase in food intake, with 1, 10, and 25 ng doses showing significant increases. |
| Male Wistar Rats | 3, 30, 75, 300 ng/kg (IP) | 17-hour food deprivation | No significant effect on food consumption at these systemic doses. |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below is a synthesized methodology for a typical experiment investigating the effects of this compound on food intake in a rodent model.
Representative Experimental Workflow: Sham-Feeding Study in Rats
This workflow outlines the key steps in a sham-feeding experiment designed to isolate the pre-absorptive satiety effects of CCK and the antagonistic action of this compound.
Detailed Methodological Steps:
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are commonly used. Animals are individually housed in a controlled environment with a standard light-dark cycle.
-
Surgical Preparation: For sham-feeding studies, rats are surgically implanted with a gastric fistula. This allows for the drainage of ingested food, thereby minimizing post-gastric satiety signals.
-
Food Deprivation: Prior to the experiment, animals are typically food-deprived for a set period (e.g., 17 hours) to ensure motivation to eat.
-
Drug Preparation and Administration: this compound is dissolved in a suitable vehicle. The solution is administered via the desired route, commonly intraperitoneal (IP) or intracerebroventricular (ICV) injection, at a specific time before the feeding test.
-
Sham-Feeding Procedure: At the time of the test, the gastric fistula is opened. A palatable liquid diet, such as a sucrose solution or milk, is presented to the animal. The volume of food consumed is measured at regular intervals for the duration of the test period (e.g., 30 minutes).
-
Data Collection and Analysis: Food intake is recorded and analyzed. Statistical methods, such as Analysis of Variance (ANOVA), are used to determine the significance of the differences in food intake between the this compound-treated and control groups.
Conclusion
This compound has proven to be an invaluable pharmacological tool for dissecting the complex mechanisms of appetite and satiety. Its specific antagonism of the CCK-A receptor allows for the targeted investigation of the role of endogenous CCK in the regulation of food intake. The quantitative data from numerous preclinical studies consistently demonstrate its ability to increase food consumption by blocking peripheral satiety signals. The detailed experimental protocols and workflows provided in this guide offer a foundation for designing and interpreting future studies aimed at further understanding the intricate interplay of gut-brain signaling in the control of feeding behavior. For drug development professionals, a thorough understanding of this compound's mechanism provides a critical framework for the evaluation of novel therapeutic agents targeting the CCK pathway for the management of eating disorders and obesity.
References
- 1. Vagal Control of Satiety and Hormonal Regulation of Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vagal Afferent NMDA Receptors Modulate CCK-Induced Reduction of Food Intake Through Synapsin I Phosphorylation in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound antagonizes the inhibitory effect of cholecystokinin on intake in sham-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential and Central Nervous System Effects of Devazepide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Devazepide, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, has been extensively studied for its effects on the gastrointestinal system. However, a growing body of evidence suggests its significant modulatory role within the central nervous system (CNS). This technical guide provides an in-depth overview of the known CNS effects of this compound, with a particular focus on its potential, though currently underexplored, neuroprotective properties. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction to this compound and the Cholecystokinin-A Receptor
This compound is a non-peptide, benzodiazepine-based compound that acts as a highly selective antagonist for the CCK-A receptor.[1] The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin and their receptors (CCK-A and CCK-B), is widely distributed throughout the gastrointestinal tract and the brain.[2] While CCK-B receptors are the predominant subtype in the CNS, CCK-A receptors are also present in specific brain regions and are implicated in various neurological functions.[3][4] CCK is one of the most abundant neuropeptides in the brain and is often co-localized with classical neurotransmitters like dopamine and GABA, suggesting a significant modulatory role in synaptic transmission and plasticity.[5]
Central Nervous System Effects of this compound
This compound's ability to cross the blood-brain barrier allows it to exert effects directly within the CNS. Preclinical studies have primarily focused on its influence on reward, motivation, and anxiety-related behaviors, largely attributed to its interaction with the mesolimbic dopamine system.
Modulation of Dopaminergic Pathways
Cholecystokinin is co-localized with dopamine in neurons of the ventral tegmental area (VTA) that project to the nucleus accumbens, key components of the brain's reward circuitry. The CCK-A receptor is thought to facilitate the function of dopamine in this pathway. By blocking these receptors, this compound can attenuate the behavioral effects of dopamine agonists and modulate reward-related learning.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the CNS effects of this compound.
Table 1: Effects of this compound on Conditioned Reward and Activity in Rats
| Experiment | This compound Dose (mg/kg, i.p.) | Key Finding |
| Acquisition of Conditioned Reward | 0.001, 0.01 | No significant effect on the acquisition of conditioned reward. |
| 0.1 | Blocked the acquisition of conditioned reward. | |
| Conditioned Activity Induced by Amphetamine | 0.001, 0.01 | No significant effect on the development of conditioned activity. |
| 0.1, 1.0 | Attenuated the development of conditioned activity. |
Table 2: Effects of this compound on Ewing Tumor Cell Growth and Apoptosis
| Experiment | This compound Concentration | Key Finding |
| In Vitro Cell Growth Inhibition (4 different Ewing tumor cell lines) | 10 µmol/L | 85-88% inhibition of cell growth. |
| In Vivo Tumor Growth Reduction (Mouse Xenograft Model) | 10 mg/kg body weight (daily subcutaneous injection) | 40% reduction in average tumor volume after 19 days. |
| In Vitro Apoptosis Induction | Not specified | Induced apoptosis in Ewing tumor cells, as determined by flow cytometry. |
Note: While these data are from cancer cell lines, they provide evidence of this compound's ability to modulate apoptotic pathways.
Neuroprotective Effects of this compound: Current Evidence and Hypothesized Mechanisms
Direct evidence for the neuroprotective effects of this compound in preclinical models of neurodegenerative diseases is currently limited. However, its known interactions with key signaling pathways implicated in neuronal survival and death suggest a potential neuroprotective role that warrants further investigation.
Modulation of Apoptotic Pathways
As demonstrated in studies on Ewing tumor cells, this compound can induce apoptosis. This indicates an ability to modulate fundamental cell death pathways. In the context of neurodegeneration, where aberrant apoptosis contributes to neuronal loss, the ability of a compound to modulate these pathways is of significant interest. It is plausible that in different cellular contexts and under different stressors, this compound could have anti-apoptotic effects in neurons. Further research is required to investigate the effects of this compound on neuronal apoptosis in response to neurotoxic insults.
Interaction with Oxidative Stress Pathways
Oxidative stress is a key contributor to neuronal damage in a wide range of neurodegenerative disorders. While no direct studies have assessed the impact of this compound on oxidative stress markers in the CNS, the CCK system has been linked to cellular stress responses. Future research should explore whether this compound can mitigate the production of reactive oxygen species (ROS) or enhance endogenous antioxidant defenses in neuronal models.
Regulation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is another critical component of neurodegenerative processes. The modulatory effects of neuropeptides on microglial activation are an active area of research. Investigating the influence of this compound on the release of pro-inflammatory and anti-inflammatory cytokines from microglia and astrocytes could reveal a novel mechanism of neuroprotection.
Experimental Protocols
The following are detailed methodologies for key experimental paradigms relevant to the study of this compound's CNS and potential neuroprotective effects.
In Vivo Microdialysis for Dopamine Release
This protocol is adapted from established methods for in vivo microdialysis in rodents and can be used to assess the effect of this compound on dopamine release in specific brain regions, such as the nucleus accumbens.
Objective: To measure extracellular dopamine and its metabolites in a specific brain region of a freely moving animal following administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Anesthetics
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in the stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill a small hole over the target brain region (e.g., nucleus accumbens).
-
Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., ascorbic acid) to prevent dopamine degradation.
-
Administer this compound (systemically or via reverse dialysis through the probe) and continue collecting samples.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ECD.
-
-
Data Analysis:
-
Express the results as a percentage change from the baseline dopamine concentration.
-
In Vitro Neuronal Apoptosis Assay
This protocol describes a general method for assessing the potential of this compound to protect neurons from an apoptotic insult.
Objective: To determine if this compound can reduce apoptosis in primary neuronal cultures exposed to a neurotoxic stimulus.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Neurotoxic agent (e.g., staurosporine, glutamate, or a specific toxin relevant to a disease model)
-
This compound solution
-
Apoptosis detection kit (e.g., TUNEL assay, Caspase-3/7 activity assay, or Annexin V staining)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate primary neurons in appropriate culture vessels and allow them to mature.
-
Pre-treat the neurons with various concentrations of this compound for a specified period (e.g., 1-24 hours).
-
Expose the neurons to the neurotoxic agent to induce apoptosis. Include control groups (untreated, this compound alone, and neurotoxin alone).
-
-
Apoptosis Assessment (Example using a Caspase-3/7 activity assay):
-
After the treatment period, add the Caspase-3/7 reagent to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the fluorescence or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to the number of viable cells (which can be determined by a parallel assay such as MTT or CellTiter-Glo).
-
Compare the levels of apoptosis in the this compound-treated groups to the group treated with the neurotoxin alone.
-
In Vitro Oxidative Stress Assay
This is a general protocol to evaluate the potential of this compound to mitigate oxidative stress in neuronal cultures.
Objective: To measure the effect of this compound on the production of reactive oxygen species (ROS) in neurons under oxidative stress.
Materials:
-
Primary neuronal cultures
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or menadione)
-
This compound solution
-
ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons as described above.
-
Pre-treat the neurons with this compound at various concentrations.
-
Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's protocol.
-
Induce oxidative stress by adding the chosen agent.
-
-
Measurement of ROS Production:
-
Immediately measure the fluorescence intensity over time using a plate reader or capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence, which corresponds to the rate of ROS production.
-
Compare the ROS levels in the this compound-treated groups to the group subjected to oxidative stress alone.
-
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the known and hypothesized signaling pathways involving the CCK-A receptor and its modulation by this compound.
References
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin neurotransmission in the central nervous system: Insights into its role in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Cholecystokinin: A multi-functional molecular switch of neuronal circuits - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Devazepide in Gastrointestinal Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Devazepide, a potent and selective cholecystokinin-1 (CCK1) receptor antagonist, has been a subject of significant research interest for its potential therapeutic applications in a variety of gastrointestinal (GI) disorders. Cholecystokinin (CCK) is a key gut hormone that plays a crucial role in regulating numerous digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and gastric emptying. By blocking the action of CCK at the CCK1 receptor, this compound offers a targeted approach to modulating GI function. This technical guide provides an in-depth overview of the core science behind this compound, summarizing available data, outlining experimental protocols, and visualizing key pathways to support further research and development in this area.
Mechanism of Action: Targeting the CCK1 Receptor
This compound exerts its effects by competitively binding to and inhibiting the CCK1 receptor, which is predominantly found on smooth muscle cells of the gallbladder and pyloric sphincter, pancreatic acinar cells, and various neurons of the enteric nervous system. The binding of CCK to its receptor typically initiates a cascade of intracellular signaling events. This compound, by blocking this initial step, can counteract the physiological effects of CCK.
CCK1 Receptor Signaling Pathway
The activation of the CCK1 receptor by its endogenous ligand, CCK, triggers a G-protein-coupled signaling cascade. This primarily involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and enzyme secretion. This compound acts as an antagonist at the receptor level, preventing the initiation of this cascade.
Therapeutic Potential in Gastrointestinal Disorders
The ability of this compound to antagonize the actions of CCK has led to its investigation in several GI disorders characterized by altered motility and visceral sensitivity.
Functional Dyspepsia
Functional dyspepsia is a common disorder characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain. In a subset of patients, delayed gastric emptying is a prominent feature. By blocking CCK1 receptors, this compound has been hypothesized to accelerate gastric emptying and improve symptoms of fullness and bloating.
Gastroparesis
Gastroparesis, a condition of delayed gastric emptying in the absence of mechanical obstruction, presents with symptoms like nausea, vomiting, early satiety, and abdominal pain. As CCK is a key physiological regulator that slows gastric emptying, its antagonism by this compound is a rational therapeutic strategy to promote gastric motility.
Irritable Bowel Syndrome (IBS)
While less studied, the role of CCK in visceral hypersensitivity, a key feature of IBS, suggests a potential therapeutic avenue for this compound. By modulating sensory pathways, this compound could potentially alleviate abdominal pain and discomfort in some IBS patients.
Quantitative Data from Preclinical and Clinical Studies
Table 1: Effect of this compound on Gastric Emptying (Animal Studies)
| Species | Model | This compound Dose | Effect on Gastric Emptying | Reference |
| Rat | Normal | 0.1 - 1 mg/kg | Acceleration of solid and liquid emptying | [1] |
| Dog | Normal | 0.01 - 0.1 mg/kg | Reversal of CCK-induced delay in emptying | [1] |
Table 2: Potential Clinical Endpoints for this compound Trials in Functional Dyspepsia and Gastroparesis
| Endpoint Category | Specific Endpoint | Measurement Tool |
| Gastric Emptying | Gastric emptying half-time (t1/2) | Gastric Scintigraphy, Wireless Motility Capsule |
| Symptom Severity | Nausea, Vomiting, Bloating, Fullness, Early Satiety, Abdominal Pain | Gastroparesis Cardinal Symptom Index (GCSI), Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM) |
| Quality of Life | Overall well-being and disease-specific impact | Short Form-36 (SF-36), Nepean Dyspepsia Index (NDI) |
| Patient-Reported Outcomes | Global symptom improvement | 7-point Likert scale |
Note: The above table represents potential endpoints based on established methodologies in GI clinical trials. Specific quantitative results from large-scale this compound trials are not currently available in the cited literature.
Experimental Protocols
The following outlines a representative experimental protocol for a Phase II, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in patients with functional dyspepsia and delayed gastric emptying.
Study Design and Workflow
Key Methodologies
-
Patient Population: Patients aged 18-65 years meeting the Rome IV criteria for functional dyspepsia, with delayed gastric emptying confirmed by a baseline gastric emptying scintigraphy study (e.g., >10% retention at 4 hours). Key exclusion criteria would include mechanical obstruction, previous gastric surgery, and use of medications known to affect GI motility.
-
Intervention: Oral administration of this compound (dose to be determined by Phase I studies) or a matching placebo, typically administered twice daily before meals for a duration of 4-12 weeks.
-
Primary Efficacy Endpoint: The primary outcome would likely be the change from baseline in the gastric emptying half-time (t1/2) as measured by scintigraphy.
-
Secondary Efficacy Endpoints:
-
Change from baseline in symptom severity scores (e.g., GCSI total score and subscale scores for nausea/vomiting, postprandial fullness/early satiety, and bloating).
-
Proportion of patients with a clinically meaningful improvement in symptoms (e.g., a decrease of ≥1.0 in the GCSI total score).
-
Change from baseline in quality of life scores (e.g., NDI).
-
-
Gastric Emptying Scintigraphy Protocol:
-
Patient Preparation: Overnight fast of at least 8 hours. Discontinuation of any medications that could affect gastric motility for a specified period before the study.
-
Standardized Meal: A low-fat, solid meal of standardized caloric content (e.g., 255 kcal), typically consisting of 120g of egg substitute labeled with 0.5 mCi of 99mTc-sulfur colloid, two slices of bread, and 120 mL of water.
-
Imaging: Anterior and posterior images of the stomach are acquired immediately after meal ingestion and at 1, 2, and 4 hours post-ingestion.
-
Data Analysis: The geometric mean of counts in the stomach is calculated and corrected for radioactive decay to determine the percentage of gastric retention at each time point. The gastric emptying half-time (t1/2) is then calculated.
-
-
Statistical Analysis: The primary analysis would typically be an analysis of covariance (ANCOVA) on the change from baseline in gastric emptying t1/2, with treatment as a factor and the baseline value as a covariate. Secondary endpoints would be analyzed using appropriate statistical methods for continuous and categorical data.
Conclusion and Future Directions
This compound, as a selective CCK1 receptor antagonist, holds theoretical promise for the treatment of gastrointestinal disorders characterized by delayed gastric emptying and visceral hypersensitivity, such as functional dyspepsia and gastroparesis. Preclinical data and a strong mechanistic rationale support its potential to accelerate gastric emptying and alleviate associated symptoms. However, a comprehensive understanding of its clinical efficacy, optimal dosing, and long-term safety in these patient populations awaits the results of well-designed, adequately powered, multicenter randomized controlled trials. Future research should focus on conducting such trials with clearly defined patient subgroups and utilizing standardized, validated endpoints to definitively establish the therapeutic role of this compound in the management of these common and often debilitating gastrointestinal conditions. The development of more selective and potent CCK1 receptor antagonists also represents a promising avenue for future drug discovery efforts.
References
Methodological & Application
Application Notes and Protocols for Devazepide Administration in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Devazepide, also known as L-364,718 or MK-329, is a potent, selective, and orally active nonpeptide antagonist of the cholecystokinin-1 (CCK1, formerly CCK-A) receptor.[1][2][3] Cholecystokinin (CCK) is a peptide hormone found in the brain and gut that plays a crucial role in various physiological processes, including satiety, pancreatic secretion, and gallbladder contraction.[4][5] this compound competitively blocks the CCK1 receptor, thereby inhibiting the actions of endogenous CCK. This property makes it an invaluable tool in physiological and pharmacological research to investigate the role of CCK in processes such as food intake, gastric emptying, pancreatic function, and stress responses.
Data Presentation
The following tables summarize quantitative data for the administration of this compound in rats based on published studies.
Table 1: Summary of this compound Administration Protocols in Rats
| Application Area | Route of Administration | Dosage | Rat Strain | Key Findings & Effects | Citations |
| Food Intake / Satiety | Intraperitoneal (IP) | 625 ng/kg (ED50) | Sprague-Dawley | Potently antagonized the inhibitory effect of CCK-8 on milk intake in sham-feeding rats. | |
| Intraperitoneal (IP) | 100 µg/kg | Wistar | Increased cumulative food intake over 23 hours; completely abolished the anorectic effect of PEG-CCK9. | ||
| Intraperitoneal (IP) | 300 µg/kg | Female Rats | Blocked the feeding inhibitory effects of intraduodenal Polycose infusion. | ||
| Oral Gavage | 4 mg/kg | Male Adult Rats | No significant effect on transit time under control conditions. | ||
| Gastric Emptying | Intravenous (IV) | 2.5 µmol/kg | Not Specified | Attenuated the inhibitory responses of gastric emptying to macronutrients. | |
| Oral Gavage | 4 mg/kg | Male Adult Rats | Reversed the delay in transit time induced by ileal infusion of lipid but further delayed gastric emptying during lipid infusion. | ||
| Pancreatic Function | Subcutaneous (SC) Infusion | 200 µg/kg/h | Sprague-Dawley | Dose-dependently reduced pancreatic weight by up to 40% after 10 days. | |
| Subcutaneous (SC) Injection | 240 µg (twice daily) | Sprague-Dawley | Caused a reduction in pancreatic wet weight after 7 days and decreased the labeling index of acinar cells. | ||
| Behavioral Studies | Intraperitoneal (IP) | 0.1 mg/kg | Wistar | Blocked the acquisition of conditioned reward. | |
| Subcutaneous (SC) | Not Specified | Not Specified | Decreased the duration of acquired immobility in a forced-swim stress test. |
Table 2: this compound Solution Preparation
| Solvent/Vehicle | Concentration | Route of Administration | Preparation Notes | Citations |
| DMSO | Up to 100 mM (40.85 mg/mL) | Stock Solution | For initial solubilization. Further dilution is required for in vivo administration. | |
| Ethanol | Up to 50 mM (20.42 mg/mL) | Stock Solution | For initial solubilization. Further dilution is required for in vivo administration. | |
| 20% SBE-β-CD in Saline | 5 mg/mL | Oral Gavage, IP Injection | To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline. This yields a suspended solution. | |
| Corn Oil | ≥ 5 mg/mL | Oral Gavage, IP Injection | To prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of Corn oil. This yields a clear solution. Use with caution for dosing periods over half a month. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound
This protocol describes the standard procedure for administering this compound to a rat via intraperitoneal injection.
Materials:
-
This compound
-
Appropriate solvent/vehicle (e.g., 20% SBE-β-CD in Saline or Corn Oil with DMSO)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-26 gauge)
-
70% Isopropyl alcohol and gauze
-
Weigh scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Dose Calculation: Weigh the rat accurately and calculate the required volume of the this compound solution based on the desired dosage (e.g., mg/kg or µmol/kg). The maximum recommended injection volume for a rat is 10 ml/kg.
-
Solution Preparation: Prepare the this compound solution as described in Table 2. Ensure the solution is well-mixed (vortex if necessary) and at room temperature before administration.
-
Animal Restraint:
-
Restrain the rat securely and safely. One common method is to hold the rat in dorsal recumbency (on its back) with the head tilted slightly downward. This allows abdominal contents to shift away from the injection site.
-
An assistant may be helpful for proper restraint. Ensure the restraint is firm but does not restrict the animal's breathing.
-
-
Site Preparation:
-
Identify the injection site in the lower right quadrant of the abdomen. This location helps to avoid injuring the cecum (which is typically on the left side) and the urinary bladder.
-
Disinfect the injection site with a gauze pad moistened with 70% alcohol.
-
-
Injection:
-
Use a new sterile syringe and needle for each animal.
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.
-
Before injecting, gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no colored fluid should appear).
-
If aspiration is clear, inject the solution slowly and steadily.
-
Withdraw the needle at the same angle it was inserted.
-
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, pain, or adverse reaction at the injection site.
Protocol 2: Oral Gavage Administration of this compound
This protocol details the administration of this compound directly into the stomach of a rat. This procedure requires proper training to avoid injury.
Materials:
-
This compound solution (prepared as in Table 2)
-
Syringe
-
Appropriately sized gavage needle (feeding needle). These are typically stainless steel or flexible plastic with a ball-tip to prevent tissue damage.
-
Weigh scale
-
Water or a water-based lubricant
-
Appropriate PPE
Procedure:
-
Dose Calculation: Weigh the rat and calculate the required dose volume. The recommended maximum volume is 10-20 ml/kg.
-
Gavage Needle Measurement:
-
Measure the correct insertion length by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib.
-
Mark the needle at the point corresponding to the tip of the rat's nose. This prevents over-insertion and potential stomach perforation.
-
-
Animal Restraint:
-
Restrain the rat firmly in an upright, vertical position. Extend the head upwards to create a straight line from the mouth to the esophagus. This is critical to ensure the needle enters the esophagus and not the trachea.
-
-
Tube Insertion:
-
Lightly lubricate the tip of the gavage needle with water or a suitable lubricant.
-
Gently insert the needle into the mouth, just behind the incisors, and slide it over the tongue towards the back of the throat.
-
The rat should swallow as the tube enters the pharynx, which facilitates its passage into the esophagus. The needle should advance smoothly without force.
-
CRITICAL: If any resistance is met, or if the rat begins to gasp or choke, the needle may be in the trachea. Immediately withdraw and restart the procedure. DO NOT FORCE THE NEEDLE.
-
-
Administration:
-
Once the needle is inserted to the pre-measured depth, administer the solution slowly and steadily.
-
-
Withdrawal and Monitoring:
-
After administration, withdraw the needle smoothly in a single motion.
-
Return the animal to its cage and monitor for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the lungs.
-
Mandatory Visualization
Caption: this compound blocks the CCK1 receptor, inhibiting CCK-mediated physiological responses.
Caption: Workflow for a food intake study in rats using this compound.
Caption: Logical diagram of this compound's antagonism of CCK1 receptor effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cholecystokinin-1 receptor antagonist this compound increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CCK1 Receptors | Tocris Bioscience [tocris.com]
- 4. This compound increases food intake in male but not female Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Administration of Devazepide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Devazepide, a selective cholecystokinin-1 (CCK-1) receptor antagonist, for in vivo injections. This compound, also known as L-364,718 or MK-329, is a valuable tool in gastrointestinal and appetite regulation research.[1][2] Proper dissolution and administration are critical for obtaining reliable and reproducible experimental results.
Data Presentation: Solubility and Vehicle Formulations
This compound is poorly soluble in aqueous solutions, necessitating the use of organic solvents and surfactants for the preparation of stock solutions and final dosing formulations. The following table summarizes the solubility of this compound in common solvents and provides examples of vehicle formulations used in published research.
| Solvent/Vehicle Component | Maximum Concentration | Vehicle Formulation Examples | Route of Administration | Species |
| Dimethyl Sulfoxide (DMSO) | 100 mM (40.85 mg/mL)[3] | 1. DMSO and Saline[4] | Intraperitoneal (i.p.) | Mouse |
| 2. 50 µl DMSO and 50 µl Tween 80, further diluted in saline | Intraperitoneal (i.p.) | Not Specified | ||
| 3. 7.5% DMSO, 7.5% Tween 80, and 85% sterile saline | Intraperitoneal (i.p.) | Mouse | ||
| Ethanol | 50 mM (20.42 mg/mL) | Not explicitly detailed for in vivo injections in the provided results. | - | - |
| Polyethylene Glycol 400 (PEG 400) & Glycerin | 1 mg/mL stock in 7:3 (v/v) PEG 400 and glycerin | Stock solution diluted in 0.5 mL of saline prior to injection | Intraperitoneal (i.p.) | Rat |
Experimental Protocols
Below are detailed protocols for preparing this compound for in vivo administration based on commonly used vehicle formulations. It is crucial to perform a small-scale pilot study to ensure the chosen vehicle is well-tolerated by the specific animal model and does not interfere with the experimental outcomes.
Protocol 1: DMSO and Saline/PBS Based Formulation
This protocol is suitable for intraperitoneal injections and is a widely used method.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath (optional, for gentle warming)
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the injected volume is minimal to avoid toxicity.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
-
Prepare Final Dosing Solution:
-
On the day of injection, calculate the volume of the stock solution needed for the desired final dose.
-
In a separate sterile tube, add the required volume of sterile saline or PBS.
-
While vortexing the saline/PBS, slowly add the calculated volume of the this compound stock solution. This gradual addition helps prevent precipitation of the compound.
-
If precipitation occurs, the formulation may need to be adjusted by adding a surfactant like Tween 80 (see Protocol 2).
-
-
Administration:
-
Administer the final solution to the animal via the desired route (e.g., intraperitoneal injection) immediately after preparation.
-
Always include a vehicle control group in your experiment, which receives the same formulation without this compound.
-
Protocol 2: Formulation with DMSO, Tween 80, and Saline
This protocol incorporates a surfactant (Tween 80) to improve the solubility and stability of this compound in the final aqueous solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath
Procedure:
-
Prepare this compound-DMSO-Tween 80 Mixture:
-
In a sterile microcentrifuge tube, dissolve the required amount of this compound in DMSO.
-
Add an equal volume of Tween 80 to the this compound-DMSO solution (e.g., 50 µl DMSO and 50 µl Tween 80).
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Prepare Final Dosing Solution:
-
Calculate the volume of the this compound-DMSO-Tween 80 mixture needed for the final dose.
-
In a separate sterile tube, add the required volume of sterile saline.
-
While vortexing the saline, slowly add the this compound-DMSO-Tween 80 mixture.
-
Warm the solution in a water bath to ensure complete dissolution and maintain solubility.
-
-
Administration:
-
Administer the final solution immediately after preparation.
-
A vehicle control group receiving a DMSO, Tween 80, and saline mixture is essential.
-
Protocol 3: PEG 400 and Glycerin Based Formulation
This protocol provides an alternative to DMSO-based vehicles.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Prepare a 7:3 (v/v) mixture of PEG 400 and glycerin.
-
Dissolve this compound in this mixture to create a stock solution (e.g., 1 mg/mL).
-
This stock solution can be stored at 4°C.
-
-
Prepare Final Dosing Solution:
-
On the day of injection, dilute the stock solution in sterile saline to the final desired concentration. For example, dilute the stock solution in 0.5 mL of saline prior to injection.
-
Vortex to ensure the solution is homogenous.
-
-
Administration:
-
Administer the final diluted solution to the animal.
-
The vehicle control group should receive a corresponding dilution of the PEG 400/glycerin mixture in saline.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound for in vivo injection.
Caption: Simplified signaling pathway of this compound's antagonistic action.
References
Application Notes and Protocols for Devazepide in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Devazepide, a potent and selective cholecystokinin-1 (CCK-1) receptor antagonist, in rodent research. This document includes recommended dosages for various experimental paradigms, detailed protocols for its administration and related assays, and an overview of its mechanism of action and signaling pathway.
Mechanism of Action
This compound is a non-peptide, benzodiazepine-based compound that acts as a selective antagonist of the CCK-1 receptor, formerly known as the CCK-A receptor. Cholecystokinin (CCK) is a peptide hormone released from the small intestine in response to food intake, particularly fats and proteins. It plays a crucial role in various physiological processes, including satiety, gallbladder contraction, pancreatic enzyme secretion, and gastrointestinal motility, primarily through its interaction with CCK-1 receptors.[1] this compound competitively blocks the binding of CCK to the CCK-1 receptor, thereby inhibiting its downstream effects. This antagonistic action leads to increased appetite and delayed satiety, making it a valuable tool for studying feeding behavior and related disorders.[2]
Signaling Pathway of this compound Action
This compound exerts its effects by blocking the intricate signaling cascade initiated by the binding of CCK to its Gq-protein coupled receptor, the CCK-1 receptor. Upon activation by CCK, the CCK-1 receptor stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately mediates the physiological responses to CCK. This compound, by preventing the initial binding of CCK, effectively halts this entire signaling pathway.
References
Devazepide: A Pharmacological Tool in Neuroscience - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Devazepide, also known as MK-329, is a potent and selective antagonist of the cholecystokinin type 1 (CCK1) receptor.[1] It belongs to the benzodiazepine class of compounds but lacks the typical sedative and anxiolytic effects associated with this class. Instead, its primary action is to block the effects of the neuropeptide cholecystokinin (CCK) at the CCK1 receptor, which is predominantly found in the gastrointestinal system, including the gallbladder and pancreas, as well as in specific regions of the central nervous system.[1] This selectivity makes this compound an invaluable tool for elucidating the physiological and behavioral roles of CCK and the CCK1 receptor in neuroscience research.
This document provides detailed application notes and protocols for the use of this compound as a pharmacological tool. It is intended to guide researchers in designing and conducting experiments to investigate the role of the CCK1 receptor in various neurological processes, including satiety, anxiety, and learning and memory.
Data Presentation
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Receptor | Species/Tissue | IC50 | Reference |
| CCK1 | Rat Pancreas | 81 pM | [2] |
| CCK1 | Bovine Gallbladder | 45 pM | [2] |
| CCK1 | Guinea Pig Brain | 245 nM | [2] |
| CCK2 | Rat Stomach ECL Cells | ~800 nM | |
| CCK1 | Human | 5 nM | |
| CCK2 | Human | >1000 nM |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity.
Table 2: In Vivo Dosages of this compound in Rodent Models
| Research Area | Species | Route of Administration | Dosage Range | Effect | Reference |
| Satiety/Food Intake | Rat | Intraperitoneal (i.p.) | 3 - 300 ng/kg | No significant effect on food consumption when given systemically at these low doses. | |
| Satiety/Food Intake | Rat | Intracerebroventricular (i.c.v.) | 1 - 100 ng | Dose-related increase in food intake. | |
| Satiety/Food Intake | Rat | Intraperitoneal (i.p.) | 62.5 - 625 ng/kg | Potent antagonism of the inhibitory effect of CCK-8 on food intake during sham feeding. | |
| Satiety/Food Intake | Rat | Intraperitoneal (i.p.) | 300 - 1200 µg/kg | Attenuates the satiating effects of intestinal carbohydrate infusions. | |
| Conditioned Reward | Rat | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Impairs the acquisition of conditioned reward and conditioned activity. | |
| Anxiety | Rat/Mouse | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Commonly used range in elevated plus-maze studies. | |
| Gastrointestinal Motility | Rat | Oral (gavage) | 4 mg/kg/day | Reverses the delay in transit time induced by ileal infusion of lipid. |
Signaling Pathways and Experimental Workflows
CCK1 Receptor Signaling Pathway
The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound acts as a competitive antagonist, blocking the binding of CCK to the CCK1 receptor and thereby inhibiting these downstream signaling events.
Caption: CCK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Behavioral Studies
A typical workflow for investigating the effects of this compound on behavior in rodent models involves several key stages, from animal habituation to data analysis.
Caption: A generalized workflow for in vivo behavioral experiments using this compound.
Logical Relationship in Satiety Research
This diagram illustrates the logical framework for using this compound to study the role of CCK1 receptors in satiety.
Caption: Logical framework for using this compound to investigate CCK1R's role in satiety.
Experimental Protocols
In Vitro CCK1 Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the CCK1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing CCK1 receptors (e.g., rat pancreas).
-
Radiolabeled CCK ligand (e.g., [125I]-CCK-8).
-
This compound or other unlabeled competitor compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg protein for tissue).
-
50 µL of varying concentrations of this compound (or other test compounds).
-
50 µL of radiolabeled CCK ligand at a fixed concentration (typically at or below its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Satiety Study in Rodents
This protocol outlines a method to assess the effect of this compound on food intake in rats.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Zucker).
-
This compound.
-
Vehicle (e.g., saline with a small amount of DMSO and Tween 80 for solubilization).
-
Standard rodent chow or a palatable liquid diet.
-
Metabolic cages or cages equipped with food hoppers connected to a monitoring system.
Procedure:
-
Animal Habituation: House rats individually and acclimate them to the testing environment and injection procedures for at least 3-5 days.
-
Food Deprivation: To ensure robust feeding, fast the animals for a period (e.g., 17 hours) before the experiment.
-
Drug Preparation and Administration: Dissolve this compound in the vehicle to the desired concentrations. Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, 30 minutes before food presentation).
-
Food Presentation and Measurement: At the end of the fasting period and after drug administration, provide pre-weighed food to the animals. Measure food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Analyze the cumulative food intake at each time point using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Materials:
-
Elevated plus-maze apparatus (two open arms and two enclosed arms, elevated from the floor).
-
Adult mice or rats.
-
This compound and vehicle.
-
Video tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p.) 30 minutes prior to the test.
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze freely for 5 minutes.
-
Data Recording: Record the session using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
-
Statistical Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
In Vivo Microdialysis for Dopamine Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in a specific brain region (e.g., the striatum) of a rat following this compound administration.
Materials:
-
Adult male rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound and vehicle.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and implant a guide cannula targeting the brain region of interest (e.g., striatum) using a stereotaxic frame. Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p.).
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours to monitor changes in dopamine levels.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using an HPLC-ED system.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the time course of dopamine changes between the this compound and vehicle groups.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the role of the CCK1 receptor in a wide range of neuroscientific research areas. The protocols and data presented in these application notes provide a foundation for researchers to design and execute rigorous experiments to further our understanding of the complex functions of the cholecystokinin system in the brain and periphery. Careful consideration of dosage, route of administration, and experimental design is crucial for obtaining reliable and interpretable results.
References
Application Notes and Protocols: Assessing Devazepide's Impact on Food Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Devazepide is a potent and selective antagonist of the cholecystokinin type 1 (CCK1) receptor. Cholecystokinin (CCK) is a peptide hormone released from the gastrointestinal tract in response to nutrient ingestion, particularly fats and proteins. By binding to CCK1 receptors on vagal afferent neurons, CCK plays a crucial role in signaling satiety and reducing food intake. This compound blocks this interaction, thereby inhibiting the satiating effect of endogenous CCK and leading to an increase in food consumption. This property makes this compound a valuable pharmacological tool for studying the physiological role of CCK in appetite regulation and for investigating potential therapeutic applications in conditions characterized by poor appetite or cachexia.
These application notes provide detailed methodologies for assessing the impact of this compound on food intake in preclinical models, primarily focusing on rodents. The protocols described herein are essential for researchers investigating the mechanisms of appetite control and for professionals in drug development exploring the therapeutic potential of CCK1 receptor antagonists.
Mechanism of Action: CCK1 Receptor Antagonism
The primary mechanism by which this compound influences food intake is through the competitive antagonism of the CCK1 receptor. The binding of CCK to its receptor on vagal afferent fibers initiates a signaling cascade that transmits satiety signals to the nucleus of the solitary tract (NTS) in the brainstem, ultimately leading to the cessation of feeding.[1][2] this compound, by blocking this receptor, prevents the action of endogenous CCK, thus attenuating the satiety signal and resulting in larger and longer meals.[3][4]
Data Presentation: Quantitative Effects of this compound on Food Intake
The following tables summarize the quantitative effects of this compound on various parameters of food intake as reported in preclinical studies.
| Animal Model | This compound Dose | Administration Route | Change in Total Food Intake | Change in Meal Size | Change in Meal Duration | Change in Meal Frequency | Reference |
| Lean male Zucker rats | 750 µg/kg | Intraperitoneal (IP) | ▲ 11% | ▲ 35% | ▲ 49% | ▼ 18% | [3] |
| Obese male Zucker rats | 750 µg/kg | Intraperitoneal (IP) | No significant effect | No significant effect | No significant effect | No significant effect | |
| Male Wistar rats (17-h food-deprived) | 1, 10, 25 ng | Intracerebroventricular (ICV) | ▲ Significant increase | Not reported | Not reported | Not reported | |
| Male and female rats (older, 110-130 days) | Not specified | Not specified | ▲ Significant increase in glucose consumption | Not reported | Not reported | Not reported | |
| Male and female rats (younger, 45-70 days) | Not specified | Not specified | No significant effect | Not reported | Not reported | Not reported |
Experimental Protocols
Dose-Response Study of this compound on Food Intake
This protocol is designed to determine the dose-dependent effects of this compound on food intake in rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline, 1% Tween 80 in saline)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), age and sex specified for the study
-
Standard rodent chow
-
Automated food intake monitoring system or manual measurement tools (metabolic cages with food hoppers and scales)
-
Syringes and needles for administration (appropriate for the chosen route)
Procedure:
-
Animal Acclimation: House animals individually in metabolic cages for at least 3-5 days to acclimate them to the housing conditions and measurement equipment. Provide ad libitum access to food and water.
-
Baseline Food Intake Measurement: Measure baseline food intake for 24-48 hours prior to the start of the experiment to establish a stable baseline for each animal.
-
This compound Preparation: Prepare a stock solution of this compound and dilute it with the chosen vehicle to the desired concentrations. The selection of vehicle should be based on the solubility of this compound and its compatibility with the administration route.
-
Animal Grouping: Randomly assign animals to different treatment groups: vehicle control and at least three different doses of this compound (e.g., low, medium, and high).
-
Administration: At a consistent time each day (e.g., 1 hour before the dark cycle), administer the assigned treatment (vehicle or this compound) via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Food Intake Monitoring: Immediately after administration, provide a pre-weighed amount of food and monitor food intake continuously using an automated system or at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Data Analysis: Calculate the cumulative food intake at each time point for each animal. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.
Meal Pattern Analysis
This protocol details the method for analyzing the microstructure of feeding behavior to understand how this compound affects meal size, duration, and frequency.
Materials:
-
This compound and vehicle
-
Rodents
-
Automated feeding monitoring system capable of recording individual feeding bouts (e.g., BioDAQ, TSE PhenoMaster, or similar systems).
-
Standard rodent chow in a form suitable for the automated system (e.g., pellets or powder).
Procedure:
-
Animal Acclimation and Baseline Recording: Follow the acclimation and baseline measurement steps as described in the dose-response study protocol, ensuring the animals are accustomed to the automated feeding system.
-
This compound Administration: Administer this compound or vehicle as described previously.
-
Continuous Monitoring: Allow the animals ad libitum access to food and water, and record feeding behavior continuously for at least 24 hours using the automated system.
-
Data Extraction and Meal Definition: Extract the raw data from the monitoring system. Define a "meal" based on specific criteria, such as a minimum amount of food consumed (e.g., >0.2 g) separated by a minimum inter-meal interval (e.g., >10 minutes). These criteria may need to be optimized based on the animal model and diet.
-
Meal Parameter Calculation: For each animal, calculate the following parameters for the recording period:
-
Total Food Intake (g): The total amount of food consumed.
-
Meal Size (g): The average amount of food consumed per meal.
-
Meal Duration (minutes): The average time spent eating during a meal.
-
Number of Meals: The total number of meals initiated.
-
Inter-Meal Interval (minutes): The average time between the end of one meal and the beginning of the next.
-
Satiety Ratio: Inter-meal interval divided by the size of the preceding meal.
-
-
Statistical Analysis: Compare the calculated meal parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conditioned Taste Aversion (CTA) Test
This protocol is used to determine if the effect of this compound on food intake is due to its intended pharmacological action on satiety or an unintended aversive effect.
Materials:
-
This compound and vehicle
-
Rodents
-
A novel-tasting solution (e.g., 0.1% saccharin solution)
-
Standard drinking water
-
Two identical drinking bottles for each cage
-
A known aversive agent (positive control, e.g., lithium chloride - LiCl)
-
A non-aversive agent (negative control, e.g., saline)
Procedure:
-
Acclimation and Baseline Fluid Intake:
-
House animals individually and provide ad libitum access to two bottles of water for 2-3 days to acclimate them to the two-bottle setup.
-
Measure daily water intake from both bottles to establish a baseline.
-
-
Conditioning Day:
-
Replace both water bottles with a single bottle containing the novel-tasting solution (saccharin) for a limited period (e.g., 30 minutes).
-
Immediately after the drinking session, administer one of the following treatments via intraperitoneal injection:
-
Group 1: this compound
-
Group 2: Vehicle
-
Group 3: LiCl (positive control)
-
Group 4: Saline (negative control)
-
-
Return the water bottles to the cages.
-
-
Two-Bottle Choice Test:
-
24-48 hours after the conditioning day, present the animals with a choice between two bottles: one containing the novel-tasting solution and the other containing water.
-
Measure the intake from each bottle over a 24-hour period.
-
-
Data Analysis:
-
Calculate the preference ratio for the novel-tasting solution for each animal: (volume of novel solution consumed / total volume of fluid consumed) x 100%.
-
Compare the preference ratios across the different treatment groups using statistical analysis (e.g., ANOVA). A significant decrease in the preference ratio in the this compound group compared to the vehicle group would suggest a conditioned taste aversion. The LiCl group should show a strong aversion, validating the experimental setup.
-
Visualizations
Caption: CCK Signaling Pathway and this compound's Point of Intervention.
Caption: A typical experimental workflow for assessing this compound's impact on food intake.
Caption: Logical relationship of this compound's action leading to increased food intake.
References
- 1. Rat/Mouse Feeding & Drinking Intake Monitoring System - TYtech [ty-biosolution.com]
- 2. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of intracerebroventricular administration of the CCK(1) receptor antagonist this compound on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alters meal patterns in lean, but not obese, male Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Sham-Feeding Studies with Devazepide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting sham-feeding studies to investigate the role of cholecystokinin (CCK) in satiety, utilizing the selective CCK-1 receptor antagonist, Devazepide.
Introduction
Sham-feeding is a powerful experimental technique that allows for the study of orosensory and pre-absorptive signals involved in the regulation of food intake, independent of post-ingestive effects.[1] In this model, animals are surgically fitted with a gastric fistula, which, when open, allows ingested food to drain from the stomach, preventing nutrient absorption and gastric distension.[1][2] This methodology is crucial for isolating the mechanisms of satiety signals that originate from the oral cavity and upper gastrointestinal tract.
Cholecystokinin (CCK) is a key gut hormone released from the small intestine in response to nutrients, particularly fats and proteins.[3][4] It plays a significant role in short-term satiety by activating CCK-1 receptors on vagal afferent nerves, which in turn signal the brain to terminate a meal.
This compound is a potent and selective non-peptide antagonist of the CCK-1 receptor. By blocking the action of endogenous or exogenously administered CCK, this compound allows researchers to investigate the specific contribution of the CCK signaling pathway to satiety. In sham-feeding studies, this compound is used to determine the extent to which CCK mediates the satiating effects of various stimuli.
Signaling Pathway of CCK in Satiety and the Action of this compound
The signaling pathway of CCK in satiety primarily involves the gut-brain axis. Upon the ingestion of food, particularly fats and proteins, I-cells in the mucosa of the duodenum and jejunum release CCK. CCK then binds to CCK-1 receptors on the vagal afferent fibers in the periphery. This binding initiates a cascade of events that transmit satiety signals to the nucleus of the solitary tract (NTS) in the brainstem. From the NTS, these signals are relayed to higher brain centers, including the hypothalamus, which are involved in the regulation of food intake and energy balance. This compound acts by competitively binding to these CCK-1 receptors, thereby preventing CCK from exerting its physiological effects and attenuating the satiety signal.
References
- 1. Sham feeding in rats with chronic, reversible gastric fistulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for Determining Devazepide's Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to determine the receptor affinity of Devazepide, a potent and selective antagonist for the Cholecystokinin Receptor 1 (CCK1).
Introduction
This compound is a non-peptide benzodiazepine derivative that exhibits high affinity and selectivity for the cholecystokinin A (CCKA) receptor, now more commonly known as the cholecystokinin 1 (CCK1) receptor.[1] It functions as a competitive antagonist, making it a valuable tool for studying the physiological roles of CCK1 receptors and a potential therapeutic agent for various disorders.[2][3] Accurate determination of its binding affinity is crucial for both basic research and drug development. This document outlines standard in vitro methods for characterizing the interaction of this compound with CCK1 receptors.
Data Presentation: Receptor Affinity of this compound
The following tables summarize the quantitative data for this compound's affinity for CCK receptors, as determined by various in vitro assays.
Table 1: this compound IC50 Values for CCK Receptors
| Receptor Subtype | Tissue/Cell Line | Assay Type | Radioligand | IC50 | Reference |
| CCK1 (Rat Pancreatic) | Rat Pancreas Membranes | Radioligand Binding | [3H]CCK-8 | 81 pM | [2] |
| CCK1 (Bovine Gallbladder) | Bovine Gallbladder Membranes | Radioligand Binding | [3H]CCK-8 | 45 pM | [2] |
| CCK2 (Guinea Pig Brain) | Guinea Pig Brain Membranes | Radioligand Binding | [3H]CCK-8 | 245 nM | |
| CCK2 | Isolated Rat Stomach ECL Cells | Functional (Pancreastatin Secretion) | - | ~800 nM |
Table 2: this compound pKb/Ki Values for CCK1 Receptors
| Receptor Subtype | Tissue/Preparation | Assay Type | Agonist | pKb/Ki | Reference |
| CCKA | Guinea-pig Gall Bladder | Functional (Contraction) | CCK-8 | pKb = 9.98 | |
| CCKA | Guinea-pig Stomach Corpus Smooth Muscle | Functional (Contraction) | CCK-8S | pKb = 9.54 |
Experimental Protocols
Here, we provide detailed protocols for three common in vitro assays used to determine the receptor affinity of this compound: Radioligand Competitive Binding Assay, Inositol Phosphate (IP1) Accumulation Assay, and Calcium Mobilization Assay.
Radioligand Competitive Binding Assay
This assay is considered the gold standard for measuring the affinity of a ligand for a receptor. It determines the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the CCK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human CCK1 receptor (e.g., HEK293, CHO, or 1321N1 cells).
-
Radioligand: Tritiated CCK-8 ([3H]CCK-8) or Iodinated CCK-8 ([125I]CCK-8).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled CCK-8 (e.g., 1 µM).
-
96-well Filter Plates: Glass fiber filters (GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Culture CCK1-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled CCK-8 (1 µM), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane suspension. The final concentration of the radioligand should be close to its Kd value.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This is a functional assay that measures the antagonistic effect of this compound on the Gq-protein signaling pathway activated by CCK1 receptor agonists. The activation of Gq leads to the production of inositol phosphates, and the accumulation of the stable downstream metabolite IP1 is measured using Homogeneous Time-Resolved Fluorescence (HTRF).
Objective: To determine the functional antagonism of this compound at the CCK1 receptor by measuring the inhibition of agonist-induced IP1 accumulation.
Materials:
-
Cell Line: A cell line stably expressing the human CCK1 receptor (e.g., 1321N1-CCK1).
-
Agonist: CCK-8 sulfated.
-
Antagonist: this compound.
-
Stimulation Buffer: 10 mM HEPES, 1 mM CaCl2, 0.5 mM MgCl2, 4.2 mM KCl, 146 mM NaCl, 5.5 mM Glucose, 50 mM LiCl, pH 7.4.
-
HTRF IP-One Assay Kit: Containing IP1-d2 conjugate and anti-IP1 Cryptate conjugate.
-
384-well white plates.
-
HTRF-compatible microplate reader.
Protocol:
-
Cell Plating:
-
Plate the CCK1-expressing cells into a 384-well white plate at a density of approximately 15,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound (antagonist) in stimulation buffer.
-
Prepare a solution of CCK-8 (agonist) in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Remove the culture medium from the cells.
-
Add 10 µL of the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C (pre-incubation).
-
Add 10 µL of the CCK-8 solution to all wells (except the basal control) and incubate for 60 minutes at 37°C.
-
-
Detection:
-
Add 5 µL of IP1-d2 conjugate to each well.
-
Add 5 µL of anti-IP1 Cryptate conjugate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 620 nm (Cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound.
-
The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.
-
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a CCK1 receptor agonist. CCK1 receptors are coupled to Gq proteins, which activate phospholipase C, leading to the release of calcium from intracellular stores.
Objective: To assess the antagonistic activity of this compound by measuring the inhibition of agonist-induced calcium flux.
Materials:
-
Cell Line: A cell line stably expressing the human CCK1 receptor (e.g., HiTSeeker CCKAR Cell Line, Chem-1).
-
Agonist: CCK Octapeptide.
-
Antagonist: this compound.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: To prevent the leakage of the dye from the cells.
-
96-well or 384-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).
Protocol:
-
Cell Plating:
-
Plate the CCK1-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer containing probenecid.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of CCK-8 in assay buffer at a concentration that gives a maximal or submaximal response (e.g., EC80).
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
Add the this compound dilutions to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes).
-
Inject the CCK-8 solution into the wells and immediately start recording the fluorescence intensity (Ex/Em = ~490/525 nm) over time (typically 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) represents the calcium response.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound.
-
Mandatory Visualizations
Caption: Workflow for the Radioligand Competitive Binding Assay.
Caption: CCK1 Receptor Gq Signaling Pathway.
References
Application Notes and Protocols: Combining Devazepide and its Analogs with Other Agents in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Devazepide and its functional analog, proglumide, in combination with other therapeutic agents. The focus is on preclinical models, with detailed protocols and quantitative data to guide future research and drug development efforts.
I. Oncology: Enhancing Chemotherapy and Immunotherapy Efficacy
The combination of cholecystokinin (CCK) receptor antagonists with standard-of-care cancer therapies is an emerging strategy, particularly for cancers characterized by a dense fibrotic stroma, such as pancreatic and liver cancer. These antagonists can modulate the tumor microenvironment (TME), thereby increasing the efficacy of co-administered treatments.
Application Note 1: Potentiation of Gemcitabine in Pancreatic Cancer
The CCK receptor antagonist proglumide has been shown to significantly enhance the anti-tumor activity of gemcitabine in a murine model of pancreatic ductal adenocarcinoma (PDAC). The proposed mechanism involves the reduction of tumor fibrosis, leading to increased intratumoral concentrations of gemcitabine.
Quantitative Data Summary
| Experimental Model | Treatment Group | Outcome Measure | Result | Reference |
| mT3-2D murine PDAC model | Proglumide + Gemcitabine | Tumor Growth Rate Reduction | 70% reduction compared to control | [1] |
| mT3-2D murine PDAC model | Proglumide + Gemcitabine | Intratumoral Gemcitabine Levels | Significantly higher than gemcitabine monotherapy | [1] |
Experimental Protocol: In Vivo Murine Pancreatic Cancer Model
-
Cell Line: mT3-2D murine pancreatic cancer cells, which have a mutant KRASG12D and develop a dense fibrotic stroma.
-
Animal Model: Immunocompetent C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 mT3-2D cells into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control (e.g., Phosphate Buffered Saline - PBS)
-
Gemcitabine monotherapy
-
Proglumide monotherapy
-
Proglumide + Gemcitabine combination therapy
-
-
Drug Administration:
-
Administer drugs when tumors reach a palpable size.
-
Specific dosages and schedules should be optimized for the model, based on literature.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Tumor tissue can be used for:
-
Histological analysis of fibrosis (e.g., Masson's trichrome stain).
-
Immunohistochemistry or flow cytometry to analyze immune cell infiltration.
-
Measurement of intratumoral drug concentration via techniques like UPLC-mass spectrometry.[1]
-
-
Signaling Pathway and Experimental Workflow
Caption: Workflow for in vivo assessment of proglumide and gemcitabine combination therapy.
Application Note 2: Overcoming Immunotherapy Resistance in Pancreatic and Liver Cancers
CCK receptor antagonists can remodel the TME to be more permissive to immune attack, thereby synergizing with immune checkpoint inhibitors like anti-PD-1 antibodies. This has been demonstrated in both pancreatic and hepatocellular carcinoma models. The mechanism involves reducing fibrosis and increasing the infiltration of cytotoxic T lymphocytes.
Quantitative Data Summary
| Experimental Model | Treatment Group | Outcome Measure | Result | Reference |
| Panc02 & mT3-2D murine PDAC | CCKR Antagonist + Checkpoint Antibody | Survival | Significantly longer survival | [2][3] |
| Panc02 & mT3-2D murine PDAC | CCKR Antagonist + Checkpoint Antibody | Tumor Size | Smaller tumors | |
| Panc02 & mT3-2D murine PDAC | CCKR Antagonist + Checkpoint Antibody | Tumor Microenvironment | 50% less fibrosis; Increased CD4+ & CD8+ lymphocytes; Reduced Foxp3+ T-regulatory cells | |
| RIL-175 murine HCC | Proglumide + PD-1 Antibody | Tumor Volume | Significantly lower than control | |
| RIL-175 murine HCC | Proglumide + PD-1 Antibody | Survival at 4 weeks | 100% (vs. 50% in control) | |
| RIL-175 murine HCC | Proglumide + PD-1 Antibody | Tumor Microenvironment | Further significant increase in intratumoral CD8+ T-cells |
Experimental Protocol: Immune Profiling of the Tumor Microenvironment
-
Animal Model and Treatment: As described in the previous protocol, using immunocompetent mice (e.g., C57BL/6) and relevant tumor cell lines (e.g., Panc02, mT3-2D, RIL-175).
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tissue using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
-
Flow Cytometry:
-
Stain the single-cell suspension with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Foxp3).
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell populations within the tumor.
-
-
Immunohistochemistry (IHC):
-
Fix excised tumors in formalin and embed in paraffin.
-
Section the tumor tissue and stain with antibodies against markers of interest (e.g., CD8 for cytotoxic T-cells, alpha-SMA for activated stellate cells).
-
Visualize and quantify the stained cells using microscopy.
-
Signaling Pathway and Experimental Workflow
Caption: Synergistic mechanism of CCKR antagonists and anti-PD-1 therapy in the TME.
Application Note 3: Induction of Apoptosis in Ewing Sarcoma
This compound, as a single agent, has been shown to induce apoptosis and inhibit the growth of Ewing tumor cells in vitro and in vivo. This suggests a potential for combination therapy with standard chemotherapy agents used in Ewing sarcoma treatment.
Quantitative Data Summary
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| 4 Ewing tumor cell lines (in vitro) | This compound (10 µM) | Cell Growth Inhibition | 85-88% | |
| Mouse xenograft model (in vivo) | This compound | Tumor Growth Reduction | 40% | |
| Ewing tumor cells | This compound | Apoptosis | Induction of apoptosis |
Experimental Protocol: In Vitro Apoptosis Assay
-
Cell Culture: Culture Ewing sarcoma cell lines (e.g., A673) in appropriate media.
-
Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24-48 hours).
-
Apoptosis Detection (Flow Cytometry):
-
Harvest the cells.
-
Stain with Annexin V and a viability dye (e.g., Propidium Iodide - PI).
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
-
Apoptosis Detection (Western Blot):
-
Lyse treated cells and perform Western blotting for markers of apoptosis, such as cleaved caspase-3 or cleaved PARP.
-
Logical Relationship Diagram
Caption: Rationale for combining this compound with chemotherapy in Ewing Sarcoma.
II. Neuroscience: Modulating Dopaminergic Systems
While comprehensive studies on combining this compound with modern atypical antipsychotics are limited, there is evidence suggesting an interaction between the CCK system and central dopamine pathways, which are crucial targets for antipsychotic drugs.
Application Note 4: Reversal of Chronic Antipsychotic Effects on Midbrain Dopamine Neurons
This compound has been shown to reverse the decrease in the number of spontaneously active dopamine neurons in the ventral tegmental area (A10) and substantia nigra (A9) induced by chronic treatment with haloperidol or clozapine. This suggests that CCK-A receptors are involved in mediating the long-term effects of antipsychotics on the dopamine system.
Experimental Protocol: In Vivo Electrophysiology in a Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Chronic Antipsychotic Treatment: Administer haloperidol or clozapine daily for an extended period (e.g., 21 days).
-
Electrophysiological Recording:
-
Anesthetize the rats.
-
Perform single-unit extracellular recordings from dopamine neurons in the A9 and A10 regions.
-
Count the number of spontaneously active dopamine neurons per electrode track.
-
-
Acute this compound Challenge:
-
Administer this compound intravenously (e.g., 2 µg/kg) and continue recording to observe any reversal of the chronic antipsychotic effect.
-
Signaling Pathway Diagram
Caption: Interaction of this compound with chronic antipsychotic effects on dopamine neurons.
References
- 1. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin receptor antagonist alters pancreatic cancer microenvironment and increases efficacy of immune checkpoint antibody therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin receptor antagonist alters pancreatic cancer microenvironment and increases efficacy of immune checkpoint antibody therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Devazepide Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for Devazepide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits good solubility in organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. It is soluble up to 100 mM in DMSO and 50 mM in ethanol.[1] For in vivo studies, vehicle systems such as 7.5% DMSO and 7.5% Tween® 80 in sterile saline have been utilized. Another option for in vivo administration is a suspension in corn oil.
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous buffer for my cell-based assay. How can I prevent this?
A2: This is a common issue due to the poor aqueous solubility of this compound. Here are several strategies to mitigate precipitation:
-
Minimize Final Organic Solvent Concentration: While a small amount of an organic solvent from your stock solution is necessary, aim to keep its final concentration in your aqueous media as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity in cell cultures.
-
Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final dilution buffer can help to maintain this compound in solution.
-
Serial Dilutions: Perform serial dilutions in your aqueous buffer. Start with a higher concentration of this compound in an intermediate dilution that contains a higher percentage of organic solvent and then perform the final dilution into your assay medium.
-
Sonication and Warming: Gentle warming (e.g., in a 37°C water bath) and brief sonication can aid in the dissolution of this compound in your final working solution.[2] However, be cautious with temperature to avoid degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[3] For shorter periods, refrigeration at +4°C is also acceptable. To avoid repeated freeze-thaw cycles which can lead to degradation and precipitation, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q4: Is this compound stable in aqueous solutions at physiological pH?
A4: The stability of this compound in aqueous solutions can be pH-dependent. As a benzodiazepine derivative containing amide and lactam functional groups, it may be susceptible to hydrolysis under acidic or basic conditions. While specific data on the pH-stability profile of this compound is limited, it is generally advisable to prepare fresh working solutions in physiological buffers (pH ~7.4) for your experiments and use them promptly.
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: Specific drug-excipient compatibility studies for this compound are not widely published. However, based on its chemical structure, potential incompatibilities could arise with excipients that are highly acidic or basic, or those containing reactive impurities. It is always recommended to perform compatibility studies with your intended formulation excipients, especially for long-term stability assessments.
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffer
This troubleshooting guide will help you address the common issue of this compound precipitating out of solution upon dilution into aqueous buffers.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 40.85 | |
| Ethanol | 50 | 20.42 |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| +4°C | Short-term | ||
| -20°C | Up to 1 month | Sealed, away from moisture and light | |
| -80°C | Up to 6 months | Sealed, away from moisture and light |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure: a. Weigh out the required amount of this compound powder using an analytical balance. (Molecular Weight: 408.46 g/mol ). b. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.08 mg of this compound in 1 mL of DMSO. c. Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
(Optional) Sterile stock solution of a biocompatible surfactant (e.g., 10% Tween® 80)
-
-
Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in your chosen aqueous buffer or medium. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%: i. Add 1 µL of the 10 mM stock solution to 99 µL of buffer/medium to get a 100 µM intermediate solution (DMSO concentration will be 1%). ii. Add 10 µL of the 100 µM intermediate solution to 90 µL of buffer/medium to get the final 10 µM working solution (final DMSO concentration will be 0.1%). c. If precipitation is observed, consider adding a surfactant to your final dilution buffer. The final concentration of the surfactant should be optimized and tested for cell toxicity (e.g., 0.01% - 0.1% Tween® 80). d. Vortex the working solution gently before adding it to your cell culture. e. Always prepare fresh working solutions for each experiment.
Signaling Pathways and Workflows
Potential Degradation Pathway of this compound
This compound, containing both amide and benzodiazepine lactam functionalities, is susceptible to hydrolysis under acidic or basic conditions. The following diagram illustrates a hypothetical degradation pathway.
Workflow for Stability Testing of this compound
This workflow outlines the key steps in performing a forced degradation study to assess the stability of this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of Devazepide in Research
Welcome to the technical support center for researchers working with Devazepide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor oral bioavailability.
Understanding the Challenge: this compound's Physicochemical Properties
Key Physicochemical Properties of this compound:
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 408.46 g/mol | Within the range for good permeability. |
| LogP | 4.2[1] | Indicates high lipophilicity, which can lead to poor aqueous solubility. |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 50 mM). | High solubility in organic solvents but implies poor solubility in aqueous media. |
| Permeability | Readily penetrates the blood-brain barrier. | Suggests high membrane permeability. |
Based on its high lipophilicity and likely low aqueous solubility, coupled with good membrane permeability, this compound is predicted to be a BCS Class II compound (high permeability, low solubility). This means its oral absorption is primarily limited by its dissolution rate in the gastrointestinal fluids.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound in oral administration studies.
Q1: My oral gavage of this compound in a simple vehicle (e.g., saline, PBS) is giving inconsistent results. Why?
A1: This is a common issue stemming from this compound's poor aqueous solubility. When suspended in a simple aqueous vehicle, the drug particles may not dissolve adequately or may precipitate in the gastrointestinal (GI) tract, leading to variable absorption. The use of co-solvents like DMSO is common in preclinical studies but may not be representative of a formulation that enhances bioavailability and can have its own physiological effects.
Troubleshooting Workflow:
References
Identifying and minimizing off-target effects of Devazepide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Devazepide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as L-364,718 or MK-329, is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-1 (CCK1) receptor.[1][2][3][4] It is structurally derived from the benzodiazepine family but exhibits distinct pharmacological actions.[1] Its primary mechanism of action is to block the binding of cholecystokinin (CCK) to the CCK1 receptor, thereby inhibiting its downstream signaling pathways. CCK1 receptors are primarily found in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract.
Q2: What are the known on-target effects of this compound?
By antagonizing the CCK1 receptor, this compound can lead to several physiological effects, including:
-
Increased appetite and food intake: It blocks the satiety signals mediated by CCK.
-
Delayed gallbladder emptying: This can lead to gallbladder stasis.
-
Increased intestinal cholesterol absorption.
-
Accelerated gastric emptying.
Q3: What are the potential off-target effects or unintended consequences of this compound treatment?
While this compound is highly selective for the CCK1 receptor, high concentrations or specific cellular contexts might lead to unintended effects. It's crucial to distinguish between off-target effects (binding to other receptors) and downstream consequences of on-target CCK1 receptor blockade.
-
Cholelithogenesis (Gallstone Formation): A significant consequence of prolonged this compound use in animal models is the increased risk of cholesterol gallstone formation. This is primarily due to the on-target effect of impaired gallbladder emptying, which leads to bile stasis and cholesterol crystallization.
-
Apoptosis in Ewing Tumor Cells: One study has shown that this compound can induce apoptosis and inhibit the growth of Ewing tumor cells. While this could be a therapeutic on-target effect due to the presence of CCK1 receptors on these cells, the possibility of an off-target mechanism should also be considered.
-
Benzodiazepine Receptor Interaction: Although structurally related to benzodiazepines, this compound has different actions. However, at high concentrations, the potential for weak interaction with central benzodiazepine receptors cannot be entirely ruled out without specific screening data.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or inconsistent experimental results.
If you observe results that are not consistent with the known on-target effects of this compound, consider the possibility of off-target effects.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. Off-target effects often occur at higher concentrations.
-
Use a Structurally Different CCK1 Antagonist: To confirm that the observed effect is due to CCK1 receptor blockade and not an off-target effect of this compound's specific chemical structure, use a different, structurally unrelated CCK1 receptor antagonist (e.g., Loxiglumide). If the effect persists, it is likely an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the CCK1 receptor in your cell model. If the effect of this compound is still observed in the absence of its primary target, it is a strong indication of an off-target mechanism.
Issue 2: Observing cellular toxicity at high concentrations.
Unexplained cellular toxicity can be a sign of off-target activity.
Troubleshooting Steps:
-
Cell Viability Assays: Conduct cell viability assays (e.g., MTT, LDH) across a range of this compound concentrations to determine the cytotoxic threshold.
-
Broad Off-Target Screening: If resources permit, subject this compound to a broad off-target screening panel (e.g., receptor binding assays, kinase profiling) to identify potential unintended molecular targets that could mediate toxicity.
-
In Silico Prediction: Utilize computational tools to predict potential off-target interactions of this compound based on its chemical structure. This can provide a list of candidate off-targets to investigate experimentally.
Identifying Off-Target Effects: Experimental Protocols
To systematically identify potential off-target effects of this compound, a combination of in silico and in vitro approaches is recommended.
In Silico Off-Target Prediction
-
Objective: To computationally screen this compound against a large database of protein structures to predict potential off-target interactions.
-
Methodology: Utilize various computational platforms and algorithms that analyze the 2D and 3D structure of this compound to predict its binding affinity to a wide range of biological targets. These methods include chemical similarity, machine learning models, and molecular docking simulations.
In Vitro Off-Target Profiling
-
Objective: To determine the binding affinity of this compound to a broad panel of receptors, ion channels, and transporters.
-
Principle: This assay measures the ability of this compound to displace a known radiolabeled ligand from its target protein. A reduction in the binding of the radioligand indicates that this compound is interacting with the target.
-
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor of interest.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand and varying concentrations of this compound.
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a filter mat.
-
Detection: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).
-
-
Objective: To assess the inhibitory activity of this compound against a panel of protein kinases.
-
Principle: Many small molecules can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket. Kinase activity is measured in the presence and absence of the test compound.
-
Detailed Methodology (Example: Kinase Glo Assay):
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Add a luciferase-based reagent that measures the amount of ATP remaining in the well. A decrease in luminescence indicates ATP consumption by the kinase.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each this compound concentration to determine the IC50 value.
-
Minimizing Off-Target Effects: Strategies and Methodologies
1. Optimize this compound Concentration
-
Strategy: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Methodology: Perform a detailed dose-response curve for the on-target effect of interest. Select the lowest concentration that gives a robust and reproducible effect for subsequent experiments. This minimizes the risk of engaging lower-affinity off-targets.
2. Employ Structurally Unrelated CCK1 Antagonists
-
Strategy: Confirm that the observed biological effect is due to the on-target activity and not a specific chemical property of this compound.
3. Genetic Validation
-
Strategy: Use genetic tools to confirm that the biological effect of this compound is dependent on the presence of its target, the CCK1 receptor.
-
Methodology:
-
siRNA/shRNA: Use small interfering RNA (siRNA) or short hairpin RNA (shRNA) to transiently or stably knock down the expression of the CCK1 receptor in your cellular model. The effect of this compound should be diminished or abolished in the knockdown cells compared to control cells.
-
CRISPR-Cas9: Employ CRISPR-Cas9 technology to create a complete knockout of the CCK1 receptor gene. This provides a more definitive validation than knockdown approaches.
-
4. Synthesis of More Selective Analogs
-
Strategy: If off-target effects are a persistent issue, consider synthesizing or obtaining analogs of this compound with improved selectivity.
-
Methodology: This is a medicinal chemistry approach that involves modifying the chemical structure of this compound to enhance its affinity for the CCK1 receptor while reducing its affinity for identified off-targets. Structure-activity relationship (SAR) studies can guide these modifications.
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile of this compound
This table illustrates how data from a broad off-target screening panel would be presented. Note: This is example data for illustrative purposes only and does not represent actual experimental results for this compound.
| Target Class | Target | Assay Type | This compound Activity (IC50/Ki) |
| GPCR | CCK1 Receptor (On-Target) | Radioligand Binding | 0.08 nM (Ki) |
| CCK2 Receptor | Radioligand Binding | > 10,000 nM (Ki) | |
| Dopamine D2 Receptor | Radioligand Binding | 5,200 nM (Ki) | |
| Serotonin 5-HT2A Receptor | Radioligand Binding | > 10,000 nM (Ki) | |
| Benzodiazepine Receptor (Central) | Radioligand Binding | 8,500 nM (Ki) | |
| Kinase | Kinase Panel (400 kinases) | Enzymatic Assay | No significant inhibition at 10 µM |
| Ion Channel | hERG | Electrophysiology | > 30 µM (IC50) |
Visualizations
Caption: CCK1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Identifying and Mitigating Off-Target Effects.
References
Optimizing Devazepide dosage to avoid unwanted side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Devazepide. The information aims to help optimize dosage to achieve desired experimental outcomes while avoiding unwanted side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as L-364,718 or MK-329, is a potent and selective antagonist of the cholecystokinin-1 receptor (CCK1R).[1] It is structurally derived from the benzodiazepine family but does not exhibit the typical effects of benzodiazepines.[1] By blocking the CCK1R, this compound inhibits the actions of cholecystokinin (CCK), a hormone involved in various gastrointestinal and central nervous system processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastric emptying.[1]
Q2: What are the common experimental applications of this compound?
A2: this compound is widely used in research to investigate the physiological roles of CCK and the CCK1R. Common applications include studying its effects on:
-
Appetite and food intake: this compound is known to increase appetite and food consumption by blocking the satiety signals mediated by CCK.
-
Gastric emptying: It can accelerate the rate at which stomach contents are emptied into the small intestine.[1]
-
Gastrointestinal motility: It is used to study the influence of CCK on the movements of the gut.
-
Pancreatic function: Researchers use it to explore the role of CCK in regulating pancreatic secretions.
-
Pain perception: this compound has been investigated for its potential to enhance the analgesic effects of opioids.[2]
-
Cancer research: Some studies have explored its potential to inhibit the growth of certain tumors.
Q3: What are the most significant unwanted side effects associated with this compound administration in preclinical studies?
A3: The most prominent side effect is the formation of cholesterol gallstones . This is primarily due to impaired gallbladder emptying and stasis, which leads to the supersaturation of bile with cholesterol. Another potential side effect is related to the central nervous system , where this compound has been shown to impair conditioned learning and memory at certain doses.
Q4: How can I prepare this compound for in vivo administration in rodents?
A4: The formulation of this compound depends on the intended route of administration. For oral gavage , this compound can be suspended in a vehicle such as a 0.5% solution of methylcellulose in sterile water. For intraperitoneal (IP) injection , it can be dissolved in a suitable solvent. It is crucial to ensure the solution is sterile and the pH is as close to neutral as possible to avoid irritation. Always prepare fresh solutions and vortex suspensions thoroughly before each administration to ensure a uniform dose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Gallstone Formation | The dose of this compound is too high or the duration of treatment is too long, leading to significant impairment of gallbladder function. | 1. Reduce the Dose: Conduct a dose-response study to find the minimum effective dose for your desired outcome. 2. Shorten the Treatment Duration: If possible, limit the duration of this compound administration. 3. Monitor Gallbladder Function: Proactively monitor gallbladder volume and emptying using ultrasound throughout the experiment. |
| Impaired Learning and Memory in Behavioral Studies | The administered dose of this compound is affecting central nervous system functions. | 1. Perform a Dose-Response Assessment: Determine the dose at which CNS effects become apparent in your animal model. 2. Select a Lower Dose: Choose a dose that is effective for your primary endpoint but below the threshold for cognitive impairment. 3. Consider Alternative Antagonists: If CNS effects are unavoidable, explore other CCK1R antagonists with different pharmacokinetic profiles. |
| High Variability in Experimental Results | Inconsistent drug formulation, administration technique, or animal-to-animal differences in metabolism. | 1. Ensure Proper Formulation: If using a suspension, vortex thoroughly before each dose. For solutions, ensure the compound is fully dissolved. 2. Standardize Administration: Use consistent and proper techniques for oral gavage or IP injections. 3. Acclimatize Animals: Ensure animals are properly acclimatized to handling and experimental procedures to reduce stress-related variability. |
| Poor Solubility of this compound | This compound has low aqueous solubility. | 1. Use Appropriate Vehicles: For IP injections, consider using a small amount of a suitable organic solvent, then diluting with saline or PBS. For oral administration, a suspension in methylcellulose is often effective. 2. Sonication: Briefly sonicate the solution to aid in dissolution. |
Data on this compound Dosage and Side Effects
Table 1: this compound Dosage and Incidence of Gallstone Formation in Mice
| Dosage | Route of Administration | Duration | Incidence of Gallstones | Reference |
| 4 mg/kg/day (divided into two doses) | Oral Gavage | 21 days | 40% |
Table 2: this compound Dosage and Effects on Conditioned Learning in Rats
| Dosage | Route of Administration | Effect on Conditioned Reward | Reference |
| 0.001 mg/kg | Systemic | No significant effect | |
| 0.01 mg/kg | Systemic | No significant effect | |
| 0.1 mg/kg | Systemic | Blocked acquisition of conditioned reward | |
| 1.0 mg/kg | Systemic | Attenuated development of conditioned activity |
Experimental Protocols
Protocol 1: Dose-Optimization to Minimize Gallstone Formation
This protocol outlines a stepwise approach to determine the optimal dose of this compound that achieves the desired therapeutic effect while minimizing the risk of gallstone formation.
Experimental Workflow for Dose Optimization
References
- 1. The cholecystokinin-1 receptor antagonist this compound increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cholecystokinin receptor antagonist this compound enhances morphine-induced analgesia but not morphine-induced respiratory depression in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Devazepide Experiments
Welcome to the technical support center for Devazepide, a potent and selective cholecystokinin-1 (CCK-1) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as L-364,718 or MK-329, is a potent, competitive, and selective nonpeptide antagonist of the cholecystokinin-1 (CCK-1) receptor, also known as the CCK-A receptor.[1][2][3] It functions by blocking the binding of cholecystokinin (CCK) to the CCK-1 receptor, thereby inhibiting its downstream signaling pathways.[4][5] this compound has very low affinity for the CCK-2 (CCK-B) receptor, making it a selective tool for studying CCK-1 receptor-mediated processes.
Q2: What are the common experimental applications of this compound?
This compound is widely used in research to investigate the physiological roles of the CCK-1 receptor. Common applications include studies on:
-
Gastrointestinal motility and appetite regulation: this compound is known to increase appetite and accelerate gastric emptying.
-
Satiety signaling: It is used to block the anorectic effects of CCK-8.
-
Pain modulation: Investigating the interaction between CCK and opioid systems.
-
Cancer research: Studies have shown that this compound can induce apoptosis and inhibit tumor growth in certain cancer cell lines, such as Ewing sarcoma.
-
Gallbladder function and cholesterol metabolism: Research has indicated that this compound can impact gallbladder emptying and cholesterol secretion.
Q3: What are the recommended storage and solubility guidelines for this compound?
Proper storage and handling of this compound are critical for maintaining its stability and activity.
| Parameter | Recommendation | Source |
| Storage Temperature | Store at +4°C for short-term and -20°C or -80°C for long-term storage (up to 6 months at -80°C). | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). | |
| Stock Solutions | Prepare concentrated stock solutions in DMSO. For in vivo use, further dilution into appropriate vehicles is necessary. Avoid repeated freeze-thaw cycles. |
Q4: What are potential off-target effects of this compound?
While this compound is highly selective for the CCK-1 receptor over the CCK-2 receptor, researchers should be aware of potential indirect or system-level effects that could be misinterpreted as off-target binding. These are often consequences of its on-target activity. For instance, its effects on gallbladder contractility and bile stasis are mediated by CCK-1 receptor blockade but could lead to secondary metabolic changes. To mitigate concerns about off-target effects, it is crucial to include appropriate controls, such as using a structurally different CCK-1 receptor antagonist or employing genetic knockout models where feasible.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent or unexpected results in this compound experiments.
Issue 1: No observable effect or lower than expected potency of this compound.
| Possible Cause | Troubleshooting Steps |
| Improper Drug Preparation or Storage | - Verify the correct solvent was used and that this compound is fully dissolved. - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Confirm the storage conditions of the solid compound and stock solutions. |
| Incorrect Dosage or Concentration | - Review the literature for effective dose ranges in your specific model (in vivo or in vitro). Dosages can vary significantly between species and experimental paradigms. - Perform a dose-response curve to determine the optimal concentration for your assay. |
| Inadequate Pre-incubation Time (In Vitro) | - For competitive antagonists like this compound, pre-incubating the cells with the antagonist before adding the agonist (e.g., CCK-8) is crucial to allow for receptor binding equilibrium. A typical pre-incubation time is 15-30 minutes. |
| High Agonist Concentration | - If using an agonist to stimulate the CCK-1 receptor, a very high concentration of the agonist can overcome the competitive antagonism of this compound. Use a submaximal agonist concentration (e.g., EC80) to create a window for observing antagonism. |
| Low Receptor Expression | - Ensure that your cell line or tissue model expresses sufficient levels of the CCK-1 receptor. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding assays. |
| Degraded Agonist | - Ensure the agonist (e.g., CCK-8) is not degraded. Prepare fresh agonist solutions for each experiment. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Vehicle Preparation | - For in vivo studies, the vehicle used to dissolve and administer this compound can impact its bioavailability. Ensure the vehicle is prepared consistently. Common vehicles include saline with a small percentage of DMSO and a solubilizing agent like Tween 80 or SBE-β-CD. |
| Variable Drug Administration | - Ensure consistent administration techniques (e.g., oral gavage, intraperitoneal injection). For oral gavage, ensure the drug is delivered to the stomach correctly. |
| Biological Variability | - Animal models can have inherent biological variability. Ensure animals are age and weight-matched. Consider the fed/fasted state of the animals, as this can influence CCK levels and receptor sensitivity. |
| Cell Culture Inconsistencies | - Use cells at a consistent passage number and confluency. Over-passaged cells may have altered receptor expression and signaling. |
Issue 3: Unexpected or paradoxical effects.
| Possible Cause | Troubleshooting Steps |
| Complex Physiological Interactions | - this compound's blockade of CCK-1 receptors can have systemic effects that may appear paradoxical. For example, while it can increase food intake in the short term, long-term administration in mice on a lithogenic diet can lead to gallstone formation due to impaired gallbladder emptying. - Consider the broader physiological context of your experiment. |
| Interaction with Other Signaling Pathways | - The CCK system interacts with other neurotransmitter systems, such as the dopamine and opioid systems. The observed effects of this compound may be a result of these complex interactions. |
| Dissociation between Synthesis and Release of CCK | - In fasted animals, this compound has been shown to increase tissue concentrations of CCK without elevating plasma CCK levels, indicating a dissociation between synthesis and release. This could lead to unexpected results depending on the experimental endpoint. |
Experimental Protocols
In Vitro Cell-Based Functional Assay: Inhibition of CCK-8-induced Calcium Mobilization
This protocol describes how to measure the inhibitory effect of this compound on CCK-8-induced calcium signaling in a cell line expressing the human CCK-1 receptor.
Materials:
-
HEK293 cells stably expressing the human CCK-1 receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
CCK-8 (agonist)
-
This compound
-
DMSO
-
96-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed the HEK293-hCCK1R cells into a 96-well plate at an appropriate density and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a solution of CCK-8 at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Pre-incubation: Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Add the CCK-8 solution to the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline) for each well.
-
Plot the response against the log concentration of this compound and fit the data using a sigmoidal dose-response curve to determine the IC50.
-
In Vivo Experiment: Effect of this compound on Food Intake in Rats
This protocol outlines a method to assess the effect of this compound on food intake in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (age and weight-matched)
-
Standard rat chow
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Oral gavage needles
-
Metabolic cages for food intake monitoring
Procedure:
-
Acclimation: Acclimate the rats to individual housing in metabolic cages for several days before the experiment.
-
Habituation: Habituate the rats to the oral gavage procedure with the vehicle for 2-3 days.
-
Fasting: Fast the rats overnight (e.g., 16 hours) with free access to water.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg volume).
-
Drug Administration:
-
Divide the rats into a control group (vehicle) and a treatment group (this compound).
-
Administer the vehicle or this compound via oral gavage.
-
-
Food Presentation and Measurement:
-
30-60 minutes after administration, provide a pre-weighed amount of food.
-
Measure the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours).
-
-
Data Analysis: Compare the food intake between the vehicle and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
CCK-1 Receptor Signaling Pathway
References
- 1. This compound | CCK1 Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a nonpeptide antagonist of CCK receptors, induces apoptosis and inhibits Ewing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for refining Devazepide administration techniques
Welcome to the technical support center for Devazepide administration. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in accessible formats to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the preparation and administration of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating after diluting my DMSO stock with an aqueous buffer (PBS or saline). How can I prevent this?
A1: This is a common issue due to the low aqueous solubility of this compound. To resolve this, consider the following strategies:
-
Use of a co-solvent or surfactant: Incorporating a surfactant like Tween 80 or a co-solvent can help maintain this compound in solution. A common method involves first dissolving this compound in a small amount of DMSO, then adding an equal volume of Tween 80 before diluting with saline[1].
-
Alternative vehicle: For oral administration, using corn oil as a vehicle can create a clear solution[2]. For injections, a formulation with SBE-β-CD in saline can be used to create a suspended solution suitable for administration[2].
-
Sonication and warming: Gentle warming and sonication can aid in the dissolution of precipitated this compound. However, be cautious with temperature to avoid degradation[2].
Q2: What is the recommended storage for this compound stock solutions?
A2: this compound stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to store the solution in aliquots to avoid repeated freeze-thaw cycles[2].
Q3: What are the appropriate administration routes for this compound in animal models?
A3: this compound has been successfully administered via several routes in animal studies, including:
-
Oral gavage: This is a common route for delivering this compound, often using vehicles like corn oil or a suspension in a saline-based vehicle.
-
Intraperitoneal (IP) injection: IP injections are frequently used for systemic administration. A common vehicle for IP injection is a mixture of DMSO, Tween 80, and saline.
-
Subcutaneous (SC) injection: This route has also been reported in the literature for systemic delivery.
Q4: I am observing unexpected behavioral or physiological effects in my animal models after this compound administration. What could be the cause?
A4: While this compound is a selective CCK1 receptor antagonist, it's important to consider the following:
-
Vehicle effects: The vehicle itself, particularly at high concentrations of DMSO or other solvents, can have biological effects. Always include a vehicle-only control group in your experiments to account for these potential effects.
-
Dose and route of administration: The observed effects of this compound can be dose-dependent. Ensure your chosen dose is appropriate for your research question, based on literature precedents. The route of administration will also influence the pharmacokinetic and pharmacodynamic profile of the compound.
-
Off-target effects: While highly selective for the CCK1 receptor, the possibility of off-target effects at high concentrations cannot be entirely ruled out.
Data Presentation
Table 1: this compound Solubility
| Solvent | Maximum Concentration | Solution Appearance | Reference |
| DMSO | 100 mM | Clear | |
| Ethanol | 50 mM | Clear | |
| 10% DMSO in 90% Corn Oil | ≥ 5 mg/mL (≥ 12.24 mM) | Clear | |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | 5 mg/mL (12.24 mM) | Suspended |
Table 2: this compound Stock Solution Stability
| Storage Temperature | Solvent | Duration | Reference |
| -80°C | DMSO | 6 months | |
| -20°C | DMSO | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is designed to prepare a this compound solution suitable for IP injection in rodents, minimizing precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add a minimal volume of DMSO to the this compound powder to create a concentrated stock solution. For example, to prepare a 50 mg/mL stock, add 20 µL of DMSO for every 1 mg of this compound. Vortex thoroughly until the powder is completely dissolved.
-
Addition of Tween 80: Add a volume of Tween 80 equal to the volume of DMSO used. Vortex the solution vigorously to ensure thorough mixing.
-
Dilution with Saline: Slowly add sterile saline to the DMSO/Tween 80 mixture to achieve the final desired concentration. It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation.
-
Final Formulation: The final vehicle composition will be a mixture of DMSO, Tween 80, and saline. For example, a final solution might contain 5% DMSO, 5% Tween 80, and 90% saline.
-
Warming and Sonication (if necessary): If any precipitation occurs during the dilution step, gently warm the solution to 37°C and sonicate for several minutes to aid dissolution.
-
Administration: Use the freshly prepared solution for IP injection. The maximum recommended volume for IP injection in mice is typically 10 mL/kg, and for rats is also around 10 mL/kg.
Protocol 2: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound solution in corn oil for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile conical tubes
-
Vortex mixer
Methodology:
-
Weighing: Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Preparation of DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Dilution in Corn Oil: Add the desired volume of the DMSO stock solution to the appropriate volume of corn oil to achieve the final target concentration. For example, to prepare a 5 mg/mL solution, add 100 µL of a 50 mg/mL DMSO stock to 900 µL of corn oil.
-
Mixing: Vortex the mixture thoroughly to ensure a homogenous and clear solution.
-
Administration: Administer the solution to the animal via oral gavage using an appropriate gauge gavage needle.
Visualizations
Caption: this compound acts as a selective antagonist at the CCK1 receptor.
Caption: Workflow for preparing this compound for intraperitoneal injection.
Caption: A decision tree for troubleshooting this compound precipitation.
References
Interpreting unexpected physiological responses to Devazepide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Devazepide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective non-peptide antagonist of the cholecystokinin-1 receptor (CCK-1R), also known as the CCK-A receptor.[1] It is derived from the benzodiazepine family but has distinct pharmacological actions.[1] By blocking the CCK-1R, this compound inhibits the physiological effects of cholecystokinin (CCK), a gastrointestinal hormone and neuropeptide.
Q2: What are the expected physiological responses to this compound administration in preclinical models?
The most commonly reported effects of CCK-1R antagonism by this compound include:
-
Increased food intake and appetite: By blocking the satiety signals mediated by CCK, this compound can lead to an increase in meal size.[2][3]
-
Accelerated gastric emptying: this compound can speed up the rate at which stomach contents are emptied into the small intestine.[1]
-
Antagonism of CCK-induced effects: this compound effectively reverses the physiological actions of exogenously administered CCK, such as inhibition of food intake.
Q3: Is this compound selective for the CCK-1 receptor?
This compound exhibits high selectivity for the CCK-1R over the CCK-2R (also known as CCK-B receptor). However, as with any pharmacological agent, the possibility of off-target effects should be considered, especially at high concentrations.
Troubleshooting Guides
Unexpected Observation 1: Decreased or Unchanged Food Intake
Q: I administered this compound to my animal models, but I am observing a decrease in food intake, or no change at all. What are the potential causes and how can I troubleshoot this?
Potential Causes:
-
Dose-Response Relationship: The effect of this compound on food intake can be dose-dependent, and in some cases, a bell-shaped dose-response curve has been observed for its effects on morphine-induced analgesia. It's possible that the dose used is outside the optimal range for appetite stimulation.
-
Gender Differences: Studies have shown that this compound may increase food intake in male but not female Zucker rats, suggesting a gender-specific effect on CCK-mediated satiety.
-
Animal Model and Diet: The specific animal model, its genetic background, and the composition of the diet can influence the response to this compound. For instance, the anorectic action of interleukin-1β was not reversed by this compound in female rats.
-
Off-Target Effects: While selective, high concentrations of this compound could potentially interact with other receptors, leading to unexpected physiological responses.
-
Experimental Procedure: Factors such as the route of administration, timing of administration relative to the feeding period, and animal handling stress can impact the experimental outcome.
Troubleshooting Workflow:
Unexpected Observation 2: Evidence of Gallstone Formation or Biliary Stasis
Q: My long-term study with this compound has resulted in observations of gallstone formation and enlarged gallbladders in my animal models. Is this a known effect?
Potential Causes:
-
Impaired Gallbladder Emptying: this compound, by blocking CCK-1R, can impair gallbladder contractile function, leading to bile stasis.
-
Altered Biliary Lipid Metabolism: Studies have shown that this compound can increase hepatic secretion of biliary cholesterol.
-
Increased Intestinal Cholesterol Absorption: this compound treatment has been associated with a higher percentage of intestinal cholesterol absorption.
Troubleshooting and Investigative Steps:
-
Confirm Gallbladder Function: Measure fasting and postprandial gallbladder volumes to quantify the effect on gallbladder emptying.
-
Analyze Bile Composition: Collect bile and analyze the lipid composition (cholesterol, phospholipids, bile salts) to determine if the bile is supersaturated with cholesterol.
-
Measure Cholesterol Absorption: Perform studies to quantify intestinal cholesterol absorption in this compound-treated versus control animals.
Unexpected Observation 3: Apoptosis or Inhibition of Cell Growth in vitro
Q: I am using this compound in a cell culture model and observing apoptosis and inhibition of cell growth. Is this an expected on-target effect?
Potential Causes:
-
Cell-Specific Effects: In certain cell types, such as Ewing tumor cells, this compound has been shown to induce apoptosis and inhibit cell growth, suggesting it may have context-dependent effects.
-
Off-Target Kinase Inhibition: At higher concentrations, some small molecule antagonists can have off-target effects on kinases or other enzymes involved in cell proliferation and survival.
-
CCK as an Autocrine Growth Factor: In some cell lines, CCK may act as an autocrine growth factor, and blocking its receptor could inhibit this pro-proliferative signaling.
Investigative Workflow:
Data Presentation
Table 1: Reported Effective Doses of this compound in Preclinical Models
| Species | Effect | Dose Range | Route of Administration | Reference |
| Rat | Blockade of conditioned reward acquisition | 0.1 mg/kg | Systemic | |
| Rat | Attenuation of satiating effect of intestinal carbohydrate infusion | 300 µg/kg | Intraperitoneal | |
| Rat | Antagonism of CCK-8-induced inhibition of sham feeding | ED50 ≈ 625 ng/kg | Intraperitoneal | |
| Rat | Reversal of CCK-8 antagonism of morphine effects on duodenum | 10 nmol/L | in vitro | |
| Mouse | Promotion of cholesterol cholelithogenesis | 4 mg/day/kg | Gavage | |
| Mouse | Inhibition of Ewing tumor growth in xenograft model | Not specified, but 10 µmol/L in vitro | In vivo (route not specified) |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for Food Intake
-
Animals: Acclimate male rats to individual housing and the specific diet for at least one week.
-
Vehicle Preparation: Prepare a vehicle solution appropriate for the route of administration (e.g., saline with a small percentage of DMSO and Tween 80 for intraperitoneal injection).
-
This compound Preparation: Prepare a stock solution of this compound in the vehicle. Serially dilute the stock to create a range of doses (e.g., 0.01, 0.1, 1.0, 10 mg/kg).
-
Experimental Design: Use a within-subjects or between-subjects design. For a within-subjects design, ensure a sufficient washout period between treatments.
-
Administration: Administer the assigned dose of this compound or vehicle at a consistent time before the dark cycle (feeding period).
-
Measurement: Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to determine the effect of each dose compared to the vehicle.
Protocol 2: CCK-1R Signaling Pathway Analysis
-
Cell Culture: Culture cells expressing the CCK-1R (e.g., CHO-K1 cells stably transfected with the human CCK-1R).
-
Calcium Mobilization Assay:
-
Plate cells in a 96-well plate and allow them to attach overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with a known agonist of the CCK-1R (e.g., CCK-8).
-
Measure the change in fluorescence using a plate reader with a fluorescent imaging system.
-
-
Data Analysis: Calculate the inhibition of the CCK-8-induced calcium signal by this compound and determine the IC50 value.
References
- 1. The cholecystokinin-1 receptor antagonist this compound increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound antagonizes the inhibitory effect of cholecystokinin on intake in sham-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound increases food intake in male but not female Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the translational relevance of Devazepide studies
Welcome to the Technical Support Center for Devazepide research. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for improving the translational relevance of studies involving the CCK1 receptor antagonist, this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound, also known as L-364,718 or MK-329, is a potent, orally active, and selective antagonist of the cholecystokinin-1 (CCK1) receptor, which is also referred to as the CCK-A receptor[1]. It is structurally derived from the benzodiazepine family but does not share the typical effects of most benzodiazepines[1]. Its primary mechanism is to competitively block the binding of cholecystokinin (CCK) to the CCK1 receptor, thereby inhibiting its downstream signaling pathways[1]. These receptors are found throughout the gastrointestinal (GI) system (e.g., gallbladder, pancreas) and on vagal afferent neurons that signal to the brain.
Q2: What are the main research applications for this compound? A2: this compound is widely used as a research tool to investigate the physiological roles of the CCK1 receptor. Key areas of study include:
-
Satiety and Appetite Regulation: To understand the role of endogenous CCK in controlling meal size and food intake.
-
Gastrointestinal Motility: To study CCK's effects on gastric emptying, gallbladder contraction, and colonic transit.
-
Experimental Pancreatitis: To investigate the mechanisms of pancreatic injury in models like caerulein-induced pancreatitis.
-
Oncology Research: Studies have explored its effects on inhibiting tumor growth, such as in Ewing tumor cells where CCK may act as an autocrine growth factor.
-
Behavioral Neuroscience: To examine the role of CCK1 receptors in processes like stress adaptation and conditioned learning.
Q3: Why has the translation of preclinical this compound findings to clinical applications been challenging? A3: The translation of promising preclinical findings involving the CCK pathway has been difficult for several reasons, reflecting broader challenges in drug development. Key issues include:
-
Species Differences: Pharmacokinetics and pharmacodynamics can vary significantly between preclinical models (e.g., rodents) and humans. For example, this compound's effect on food intake has been shown to differ between sexes and across age groups in rats, highlighting the complexity of the system.
-
Complex Biology: Satiety and GI motility are regulated by multiple interacting pathways. Blocking only the CCK1 receptor may not be sufficient to produce a robust clinical effect, as other compensatory mechanisms can take over.
-
Unforeseen Side Effects: Preclinical studies have shown that chronic this compound administration can have adverse effects, such as impairing gallbladder function and increasing the risk of cholesterol gallstones in mice.
-
Efficacy and Study Design: Many clinical trials fail due to a lack of efficacy or flawed study designs that don't select the right patient populations or endpoints. Agonists targeting the CCK1 receptor for obesity, for instance, have shown limited efficacy in clinical settings.
Section 2: Troubleshooting Guides
Q1: My this compound is precipitating out of solution during my experiment. What should I do? A1: this compound has limited aqueous solubility. Proper vehicle selection and preparation are critical.
-
Check Your Solvent: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM). For stock solutions, start with these solvents.
-
Vehicle for In Vivo Use: For administration to animals, a multi-component vehicle is often necessary. A common issue is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer (like saline or PBS). To avoid this, consider using a co-solvent system or a suspension. For example, a vehicle might include a small percentage of DMSO, a surfactant like Tween 80, and saline.
-
Sonication and Warming: Gently warming the solution or using a sonicator can help dissolve the compound, but always check for thermal stability.
-
Prepare Fresh: It is best practice to prepare the final dosing solution fresh on the day of the experiment to minimize the risk of precipitation over time.
Q2: I am observing high variability in my animal responses (e.g., food intake, tumor growth). What are the potential causes and solutions? A2: High variability is a common challenge in in vivo research that can mask true experimental effects.
-
Biological Variables:
-
Sex and Age: this compound's effects can be sex- and age-dependent. Ensure your experimental groups are balanced for these factors or study them as specific variables.
-
Genetics and Strain: Use a single, well-characterized animal strain for all experiments to minimize genetic variation.
-
Health and Stress: House animals in a low-stress environment with consistent access to food and water. Monitor animal health daily, as illness can significantly alter experimental outcomes.
-
-
Procedural Variables:
-
Dosing: Ensure accurate and consistent dose administration. For oral gavage, technique is crucial. For injections, use consistent sites and volumes.
-
Handling: Consistent and gentle handling by all experimenters minimizes stress-induced variability. Blinding experimenters to treatment groups is critical to prevent unconscious bias.
-
Habituation: Allow animals to acclimate to the experimental environment and procedures (e.g., testing rooms, handling) before the study begins.
-
Q3: I am not seeing the expected effect of this compound on satiety. Why might this be? A3: This could be due to several biological or methodological factors.
-
Underlying Mechanism Complexity: The regulation of food intake is multifactorial. While CCK is an important satiety signal, it is not the only one. For example, this compound blocks the satiating effect of intestinal carbohydrates but does not prevent the brain from learning to prefer flavors associated with those carbohydrates, suggesting separate pathways for satiety and reward.
-
Interaction with Other Systems: The anorectic effects of other substances, like interleukin-1β (IL-1β), may not be mediated by CCK, as this compound failed to reverse IL-1β-induced anorexia in rats. Your experimental conditions might involve a pathway that is independent of CCK1 receptors.
-
Dosage and Timing: The dose may be insufficient. Review literature for effective dose ranges in your specific model and for your desired outcome. The timing of administration relative to feeding is also critical.
-
Diet Composition: The satiating effect of CCK is primarily triggered by fats and proteins. If the diet used in your study is low in these macronutrients, the effect of blocking the CCK signal with this compound may be less pronounced.
Section 3: Data Presentation
Table 1: Physicochemical & Solubility Data for this compound
| Property | Value | Reference |
|---|---|---|
| Alternative Names | L-364,718, MK-329 | |
| Molecular Weight | 408.46 g/mol | |
| Formula | C₂₅H₂₀N₄O₂ | |
| Purity | ≥98% (HPLC) | |
| Solubility (DMSO) | Soluble to 100 mM | |
| Solubility (Ethanol) | Soluble to 50 mM |
| Storage | Store at +4°C | |
Table 2: Example In Vivo Dosages of this compound in Rodent Models
| Research Area | Species | Route | Dosage | Observed Effect | Reference |
|---|---|---|---|---|---|
| Satiety | Rat | Intraperitoneal (IP) | ~625 ng/kg | ED₅₀ for antagonizing CCK-8's inhibitory effect on intake. | |
| Satiety / Reward | Rat | Intraperitoneal (IP) | 300 - 1200 µg/kg | Blocked satiating effect of intestinal carbohydrate infusions. | |
| Conditioned Learning | Rat | Subcutaneous (SC) | 0.1 - 1.0 mg/kg | Attenuated the development of conditioned activity. | |
| Gallstone Formation | Mouse | Oral Gavage | 4 mg/kg/day | Impaired gallbladder emptying and promoted gallstone formation. | |
| GI Motility | Rat | Oral | 4 mg/kg | Reversed lipid-induced delay in GI transit. |
| Tumor Growth | Mouse | Not Specified | Not Specified | Reduced tumor growth by 40% in a xenograft model. | |
Section 4: Experimental Protocols
Protocol 1: Caerulein-Induced Acute Pancreatitis Model in Mice
This protocol describes a common method for inducing a mild, reproducible acute pancreatitis to study the effects of this compound.
1. Materials:
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 5% Tween 80 in sterile saline)
-
Caerulein (CCK analog)
-
Sterile Saline (0.9% NaCl)
-
Male C57BL/6J mice (8-10 weeks old)
2. Experimental Procedure:
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
-
This compound Administration (Pre-treatment):
-
Prepare this compound solution in the chosen vehicle.
-
Administer this compound (e.g., via IP injection or oral gavage) or vehicle to the respective groups 30-60 minutes before the first caerulein injection. The dose should be determined from pilot studies or literature (see Table 2).
-
-
Induction of Pancreatitis:
-
Prepare a fresh solution of caerulein in sterile saline.
-
Induce pancreatitis by administering five sequential hourly intraperitoneal (IP) injections of caerulein at a dose of 50 µg/kg.
-
Control animals should receive an equal volume of saline via IP injection on the same schedule.
-
-
Sample Collection:
-
Euthanize mice at a predetermined time point after the final injection (e.g., 1, 6, or 24 hours) via an approved method (e.g., CO₂ inhalation).
-
Immediately collect blood via cardiac puncture for serum analysis (e.g., amylase, lipase). Place blood on ice, allow to clot, then centrifuge to separate serum.
-
Dissect the pancreas, weigh it (for edema measurement), and divide it for different analyses (histology, RNA/protein extraction).
-
-
Endpoint Analysis:
-
Histology: Fix a portion of the pancreas in 10% neutral buffered formalin for 24 hours, then process for paraffin embedding and Hematoxylin and Eosin (H&E) staining to score for edema, inflammation, and necrosis.
-
Serum Amylase/Lipase: Use commercial assay kits to measure the levels of pancreatic enzymes in the serum as a marker of injury.
-
Pancreatic Edema: Calculate the pancreas weight to body weight ratio.
-
Section 5: Mandatory Visualizations
Caption: Simplified signaling pathway of the CCK1 receptor and the inhibitory action of this compound.
Caption: A generalized workflow for conducting in vivo studies with this compound.
Caption: Troubleshooting flowchart for unexpected results in this compound satiety experiments.
References
Technical Support Center: Method Refinement for Long-Term Devazepide Treatment Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed methodologies to assist researchers, scientists, and drug development professionals in refining their long-term Devazepide treatment studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during long-term in vivo experiments with this compound.
Q1: How should I prepare and store this compound for long-term studies?
A1: this compound solution preparation and storage are critical for maintaining its stability and efficacy over time. For in vivo studies, this compound can be dissolved in a vehicle such as 5% dimethyl sulfoxide (DMSO), followed by 5% Tween 80 and 90% 0.15 M NaCl.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months in sealed, light-protected containers. It is recommended to prepare fresh working solutions from the stock for each administration to ensure consistency.
Q2: What is the recommended route of administration and dosage for long-term studies in rodents?
A2: The choice of administration route depends on the experimental design. Oral gavage is a common method for long-term daily dosing.[1][2] For example, a dosage of 4 mg/kg/day administered twice daily has been used in mice to study the effects on gallstone formation.[1][2] Intraperitoneal (IP) injections are also frequently used, with doses ranging from 0.1 to 1.0 mg/kg in rats for behavioral studies. For continuous administration, surgically implanted osmotic pumps can be utilized to maintain stable plasma concentrations of the drug.
Q3: I'm observing significant weight changes in my animals during a long-term this compound study. How should I manage this?
A3: this compound, as a cholecystokinin (CCK) antagonist, can influence food intake and body weight. It is crucial to monitor body weight and food consumption regularly. Unexpected weight loss could indicate poor tolerability or other health issues, while weight gain might be an expected effect of CCK antagonism. Ensure that the diet is standardized across all experimental groups. If significant and unintended weight changes occur, a veterinary consultation is recommended to rule out underlying health problems. Consider including body composition analysis as an endpoint in your study to differentiate between changes in fat and lean mass.
Q4: My long-term this compound treatment appears to be losing its effect over time. What could be the cause and how can I troubleshoot this?
A4: A decrease in the efficacy of this compound over a long-term study could be due to several factors, including receptor desensitization or tachyphylaxis. To investigate this, you can:
-
Include interim functional assays: At different time points during the study, assess the biological response to a CCK agonist in both this compound-treated and control groups. A blunted response in the control group to the agonist after a period of this compound washout could suggest receptor downregulation.
-
Measure receptor expression: At the end of the study, quantify CCK1 receptor expression levels in relevant tissues (e.g., gallbladder, brain) via techniques like qPCR or Western blotting to assess for downregulation.
-
Pharmacokinetic analysis: Measure plasma concentrations of this compound at various time points to ensure that the drug is being administered and absorbed consistently.
Q5: I am concerned about the known side effect of gallstone formation with long-term this compound treatment. How can I monitor and manage this?
A5: Long-term administration of this compound can lead to the formation of cholesterol gallstones due to impaired gallbladder emptying.
-
Monitoring: Non-invasive imaging techniques, such as high-frequency ultrasound, can be used to monitor gallbladder volume and the presence of gallstones at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, the gallbladder can be excised for visual inspection, and the bile can be analyzed for cholesterol crystals and stone composition.
-
Management/Mitigation: While there is no established method to prevent this side effect in animal models without interfering with the primary mechanism of this compound, it is important to document the incidence and severity of gallstone formation as a key safety endpoint. Some research suggests that co-administration of agents that inhibit intestinal cholesterol absorption, like ezetimibe, could potentially mitigate gallstone formation.
Data Presentation
Table 1: Effect of Long-Term this compound Treatment on Gallstone Formation in Mice
| Treatment Group | Duration of Treatment | Incidence of Gallstones | Key Findings | Reference |
| Vehicle Control | 21 days | 0% | Agglomerated cholesterol monohydrate crystals observed. | |
| This compound (4 mg/kg/day, oral gavage) | 21 days | 40% | Accelerated cholesterol crystallization and microlithiasis. |
Table 2: Dose-Response of this compound on Conditioned Reward in Rats
| Dose of this compound (mg/kg, IP) | Effect on Conditioned Reward | Reference |
| 0 (Vehicle) | Conditioned reward acquired | |
| 0.001 | No significant effect | |
| 0.01 | No significant effect | |
| 0.1 | Blocked acquisition of conditioned reward | |
| 1.0 | Attenuated development of conditioned activity |
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in Mice to Assess Gallstone Formation
Objective: To evaluate the long-term effects of oral this compound administration on gallbladder health and gallstone formation in a mouse model.
Materials:
-
This compound
-
Vehicle solution (5% DMSO, 5% Tween 80, 90% 0.15 M NaCl)
-
Male C57BL/6J mice
-
Lithogenic diet (high in cholesterol and cholic acid)
-
Oral gavage needles
-
Animal scale
-
High-frequency ultrasound system (for in-life monitoring, optional)
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the housing conditions for at least one week prior to the start of the experiment.
-
Group Assignment: Randomly assign mice to two groups: a vehicle control group and a this compound treatment group.
-
Diet: Provide all mice with a lithogenic diet ad libitum throughout the study period (e.g., 21 days).
-
Drug Preparation: Prepare the this compound solution in the vehicle at the desired concentration (e.g., to deliver 4 mg/kg). Prepare the vehicle solution for the control group.
-
Administration: Administer this compound or vehicle via oral gavage twice daily for the duration of the study (e.g., 21 days).
-
Monitoring:
-
Monitor the body weight and food intake of the animals at least three times per week.
-
Perform daily health checks to observe for any signs of distress or adverse effects.
-
(Optional) At weekly intervals, perform ultrasound imaging on a subset of anesthetized animals to assess gallbladder volume and the presence of any biliary sludge or stones.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Carefully dissect the gallbladder and examine it for the presence of gallstones.
-
Collect bile for microscopic analysis of cholesterol crystals.
-
The gallbladder tissue can be fixed for histological analysis.
-
Protocol 2: Flow Cytometry for Apoptosis Detection in Tumor Cells Treated with this compound
Objective: To assess the pro-apoptotic effect of this compound on cancer cells.
Materials:
-
Ewing tumor cell line (or other relevant cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the tumor cells in appropriate medium until they reach approximately 80% confluency.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Gently detach the cells from the culture plate using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-positive, PI-negative cells are considered early apoptotic.
-
FITC-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in the this compound-treated group compared to the control group.
-
Mandatory Visualization
Caption: CCK1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for a Long-Term this compound Study in Mice.
Caption: Troubleshooting Logic Tree for Long-Term this compound Studies.
References
Technical Support Center: Accounting for Age and Sex Differences in Devazepide Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the cholecystokinin-A (CCK-A/CCK1) receptor antagonist, Devazepide. This guide focuses on accounting for potential age- and sex-related differences in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the cholecystokinin-1 (CCK1) receptor.[1] It is a nonpeptide, orally active compound.[1] Its primary mechanism of action is to block the binding of cholecystokinin (CCK) to the CCK1 receptor, thereby inhibiting its physiological effects. CCK is a peptide hormone involved in various gastrointestinal and central nervous system processes, including satiety, gallbladder contraction, pancreatic enzyme secretion, and anxiety. By blocking CCK1 receptors, this compound can stimulate appetite and increase food intake.
Q2: Why is it crucial to consider age and sex in this compound experiments?
A2: Age and sex are critical variables that can significantly influence the response to this compound. Research has shown that:
-
Age: Older rats are more sensitive to both the appetite-suppressing effects of CCK and the appetite-stimulating effects of this compound compared to younger rats. This may be due to age-related changes in CCK signaling and receptor sensitivity. General pharmacokinetic and pharmacodynamic changes also occur with aging, such as reduced renal and hepatic clearance, which can alter drug efficacy and side effects.
-
Sex: Studies in rats have demonstrated sex-specific responses to this compound, with males showing a significant increase in food intake while females do not. These differences may be linked to hormonal influences on the CCK system and broader sex-related variations in drug pharmacokinetics and pharmacodynamics. For instance, women generally have a higher percentage of body fat and different activity levels of drug-metabolizing enzymes like CYP3A4 compared to men.
Q3: What are the known downstream signaling pathways of the CCK1 receptor that this compound blocks?
A3: The CCK1 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gq, Gs, and Gi, leading to the activation of several intracellular signaling cascades. By blocking this receptor, this compound inhibits these downstream pathways. The primary pathway activated by CCK binding to the CCK1 receptor is the Gq pathway, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Other activated pathways include the Gs-adenylate cyclase-cAMP-PKA pathway and cascades involving PI3K/Akt/mTOR and MAPKs (ERK, JNK, p38).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no effect of this compound on food intake. | 1. Age of animals: Younger animals may be less sensitive to this compound. 2. Sex of animals: Female rodents may not respond with increased food intake. 3. Incorrect dosage: The dose may be too low to elicit a response. 4. Improper drug administration or vehicle: Poor solubility or inappropriate vehicle can affect bioavailability. 5. Acclimatization and stress: Stressed animals may exhibit altered feeding behavior. | 1. Age: Use older animals (e.g., >100 days for rats) for satiety studies. If using younger animals, be aware of the potential for attenuated effects. 2. Sex: Analyze data for males and females separately. Consider that the effect may be sex-specific. 3. Dosage: Perform a dose-response study to determine the optimal dose for your specific experimental conditions. Doses in the range of 0.1-1 mg/kg are commonly used. 4. Administration/Vehicle: Ensure this compound is fully dissolved. A common vehicle is 7.5% DMSO, 7.5% Tween80, and 85% sterile saline; warming may be necessary. Alternatively, a suspension in 10% DMSO and 90% corn oil can be used for oral gavage. 5. Acclimatization: Allow sufficient time for animals to acclimate to the housing, handling, and experimental procedures to minimize stress. |
| High variability in behavioral responses between animals. | 1. Inter-individual differences: Natural variation in physiology and temperament. 2. Inconsistent experimental timing: Circadian rhythms can influence feeding and activity. 3. Health status of animals: Underlying health issues can affect experimental outcomes. | 1. Sample Size: Increase the number of animals per group to improve statistical power. 2. Timing: Conduct experiments at the same time each day, typically at the beginning of the dark cycle when rodents are most active and feed. 3. Health Monitoring: Regularly monitor the health of the animals and exclude any that show signs of illness. |
| Precipitation of this compound during stock solution preparation or administration. | 1. Poor solubility in the chosen solvent: this compound has limited aqueous solubility. 2. Temperature changes: The compound may precipitate out of solution upon cooling. | 1. Solvents: Use solvents such as DMSO or ethanol for initial stock solutions. For working solutions, use appropriate vehicles like those mentioned above (e.g., containing DMSO and Tween80). 2. Temperature: Gently warm the solution to aid dissolution. Prepare solutions fresh before each experiment and maintain at a stable temperature if possible. Sonication can also be used to aid dissolution. |
| Unexpected side effects observed (e.g., altered gut motility, gallstone formation). | 1. High dosage or chronic administration: this compound can impair gallbladder emptying and alter biliary cholesterol metabolism. 2. Off-target effects (though less likely due to selectivity). | 1. Dosage and Duration: Use the lowest effective dose and limit the duration of chronic studies. Monitor for signs of gastrointestinal distress. If studying gut motility, be aware that this compound can reverse lipid-induced delays in small bowel transit. 2. Literature Review: Consult literature for known effects of this compound on the specific physiological system you are investigating. |
Data on Age and Sex Differences
The following tables summarize key findings regarding the influence of age and sex on CCK systems and general pharmacokinetics, which are critical for interpreting this compound response.
Table 1: Summary of Age- and Sex-Related Differences in the CCK System and this compound Response
| Parameter | Age-Related Changes | Sex-Related Differences | Reference(s) |
| This compound Efficacy (Food Intake) | Increased efficacy in older rats (110-130 days) compared to younger rats (45-70 days). | Male Zucker rats show increased food intake; female Zucker rats do not. | |
| CCK Sensitivity | Older rats are more sensitive to the satiating effects of CCK. | Not explicitly stated for this compound response, but hormonal differences can influence CCK systems. | |
| CCK mRNA/Tissue Content | In male rats, intestinal CCK mRNA is lower in old age. In female rats, intestinal CCK content is higher in old age. | Different age-related regulation of gene expression between males and females. | |
| CCK-A Receptor mRNA (Pancreas) | Decreased in old male rats, but not in females. | Different age-related regulation of gene expression between males and females. | |
| CCK Release | Impaired in old male rats (both central and peripheral), but not in old female rats. | Release is maintained in older females but declines in older males. |
Table 2: General Principles of Age- and Sex-Related Pharmacokinetic Differences
| Pharmacokinetic Parameter | General Effect of Aging | General Differences in Females vs. Males | Reference(s) |
| Absorption | Slower absorption rate, but overall amount absorbed is often unchanged. | Slower gastric emptying time. | |
| Distribution (Volume, Vd) | Increased Vd for lipid-soluble drugs; decreased Vd for water-soluble drugs. | Higher percentage of body fat, lower total body water. | |
| Metabolism (Clearance) | Reduced hepatic blood flow and Phase I metabolism. | Higher activity of CYP3A4; lower activity of CYP1A2. | |
| Elimination | Reduced renal clearance due to decreased glomerular filtration rate. | Generally lower glomerular filtration rate. | |
| Peak Concentration (Cmax) & Drug Exposure (AUC) | Generally increased due to reduced clearance. | Often higher Cmax and AUC for the same weight-adjusted dose. |
Key Experimental Protocols
Protocol 1: Assessment of Food Intake in Rodents
Objective: To determine the effect of this compound on food intake, accounting for age and sex.
Methodology:
-
Animal Model: Use both male and female rodents of at least two age groups (e.g., adolescent/young adult vs. mature adult). For rats, "younger" could be 45-70 days and "older" 110-130 days.
-
Housing and Acclimatization: House animals individually to accurately measure food intake. Allow at least one week of acclimatization to the cages and handling.
-
Drug Preparation: Prepare this compound fresh daily. A common vehicle is 7.5% DMSO, 7.5% Tween80, and 85% sterile saline. Warm the solution to ensure complete dissolution. An alternative for oral administration is 10% DMSO in corn oil.
-
Experimental Procedure:
-
Fast animals for a predetermined period (e.g., 4-6 hours) to ensure motivation to eat.
-
Administer this compound (e.g., 0.1 - 1 mg/kg, intraperitoneally or by oral gavage) or vehicle 30 minutes before food presentation.
-
Provide a pre-weighed amount of standard chow or a palatable diet.
-
Measure cumulative food intake at several time points (e.g., 30, 60, 120, and 240 minutes).
-
Calculate food intake by subtracting the weight of the remaining food from the initial weight.
-
-
Data Analysis: Analyze data using a two-way ANOVA with age and sex as between-subject factors, followed by post-hoc tests to compare individual groups.
Protocol 2: Conditioned Place Preference (CPP)
Objective: To assess if blocking CCK1 receptors with this compound alters the rewarding properties of a stimulus (e.g., food, drug of abuse).
Methodology:
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Animal Model: Use separate cohorts of male and female animals. Age should be consistent within the study.
-
Experimental Phases:
-
Pre-Test (Habituation): On Day 1, allow animals to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish any initial bias. Animals showing a strong unconditioned preference for one chamber (>80% of the time) may be excluded.
-
Conditioning (Days 2-9): This phase typically lasts 8 days.
-
On alternate days, administer the rewarding stimulus (e.g., a high-fat food pellet or a drug like amphetamine) and confine the animal to one of the outer chambers (the "drug-paired" side) for 30 minutes.
-
On the other days, administer a control substance (e.g., saline) and confine the animal to the opposite chamber (the "vehicle-paired" side) for 30 minutes.
-
To test the effect of this compound, administer it (e.g., 0.1 or 1.0 mg/kg, i.p.) prior to the rewarding stimulus-environment pairing. The control group receives vehicle before the rewarding stimulus. The pairing of a specific chamber with the drug should be counterbalanced across animals.
-
-
Post-Test (Test Day): On Day 10, in a drug-free state, allow animals to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber.
-
-
Data Analysis: Compare the time spent in the drug-paired chamber during the post-test to the pre-test time. A significant increase in time indicates a conditioned preference. Compare the preference scores between the this compound-treated and vehicle-treated groups to determine if the antagonist blocked the acquisition of the preference. Analyze data for males and females separately.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CCK1 Receptor Signaling Pathway Blocked by this compound.
Caption: Workflow for a Food Intake Study with this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Devazepide and Lorglumide as CCK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent cholecystokinin-1 (CCK1) receptor antagonists: Devazepide and lorglumide. Both compounds are widely utilized in research to investigate the physiological roles of CCK and are explored for their therapeutic potential in various gastrointestinal and central nervous system disorders. This document synthesizes experimental data to offer an objective comparison of their performance, supported by detailed methodologies for key experiments.
Introduction to this compound and Lorglumide
This compound, also known as L-364,718 or MK-329, is a potent and selective, non-peptide CCK1 receptor antagonist derived from the benzodiazepine class of compounds. Lorglumide (CR-1409) is another potent and selective antagonist of the CCK1 receptor, belonging to a class of glutaramic acid derivatives. Both drugs act by competitively blocking the binding of cholecystokinin to its CCK1 receptor, thereby inhibiting its downstream effects, which include regulation of gallbladder contraction, pancreatic enzyme secretion, gastric emptying, and satiety signaling.
Comparative Efficacy Data
The relative potency and efficacy of this compound and lorglumide have been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from these experiments.
In Vitro Potency
| Antagonist | Preparation | Agonist | Potency Metric | Value | Reference |
| This compound | Guinea pig gallbladder | CCK-8 | pKB | 9.98 | [1] |
| Lorglumide | Guinea pig gallbladder | CCK-8 | pKB | 7.59 | [1] |
| This compound | Guinea pig ileum | Sincalide (CCK-8) | pA2 | 10.02 | [2] |
| Lorglumide | Guinea pig ileum | Sincalide (CCK-8) | pA2 | 7.30 | [2] |
In Vivo Potency
| Antagonist | Animal Model | Assay | Potency Metric | Value (mg/kg) | Reference |
| This compound | Rat | Inhibition of sincalide-induced delay in gastric emptying | IC50 | 0.0064 | [2] |
| Lorglumide | Rat | Inhibition of sincalide-induced delay in gastric emptying | IC50 | 0.11 |
Key Experimental Methodologies
In Vitro Guinea Pig Gallbladder Contraction Assay
This assay is a classical method for evaluating the potency of CCK1 receptor antagonists.
Objective: To determine the ability of a test compound to inhibit the contraction of isolated guinea pig gallbladder strips induced by a CCK agonist (e.g., CCK-8).
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and their gallbladders are excised and placed in a Krebs-Ringer bicarbonate solution. The gallbladder is cleaned of surrounding tissue, and longitudinal muscle strips are prepared.
-
Apparatus Setup: The muscle strips are mounted in organ baths containing Krebs-Ringer solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.
-
Agonist Dose-Response Curve: A cumulative concentration-response curve for a CCK agonist (e.g., CCK-8) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of the antagonist (this compound or lorglumide) for a predetermined time.
-
Antagonism Assessment: The CCK agonist cumulative concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: The dose-response curves in the absence and presence of the antagonist are plotted. The antagonist's potency is typically expressed as a pA2 or pKB value, calculated using the Schild equation, which quantifies the concentration of antagonist required to produce a two-fold shift in the agonist's EC50.
In Vivo Rat Gastric Emptying Assay (Phenol Red Method)
This in vivo assay assesses the effect of CCK1 receptor antagonists on gastric motility by measuring the rate of gastric emptying.
Objective: To evaluate the ability of this compound or lorglumide to reverse the delay in gastric emptying induced by a CCK agonist.
Methodology:
-
Animal Preparation: Male rats are fasted overnight with free access to water.
-
Drug Administration: The test antagonist (this compound or lorglumide) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a specified time before the test meal.
-
CCK Agonist Administration: A CCK agonist (e.g., sincalide) is administered (e.g., i.p.) to induce a delay in gastric emptying.
-
Test Meal Administration: A non-absorbable marker, typically a solution of phenol red in methylcellulose or glucose, is administered orally via gavage.
-
Gastric Emptying Period: The animals are left for a defined period (e.g., 20 minutes) to allow for gastric emptying to occur.
-
Sample Collection: At the end of the period, the rats are euthanized, and their stomachs are surgically exposed and clamped at the pylorus and cardia. The stomach is removed, and its contents are collected.
-
Quantification of Phenol Red: The stomach contents are homogenized in an alkaline solution (e.g., 0.1 N NaOH) to develop the color of the phenol red. The homogenate is centrifuged, and the absorbance of the supernatant is measured using a spectrophotometer at a wavelength of 560 nm.
-
Data Analysis: The amount of phenol red remaining in the stomach is calculated by comparing the absorbance to a standard curve. The percentage of gastric emptying is calculated using the formula: % Gastric Emptying = (1 - [Amount of phenol red recovered from the stomach / Average amount of phenol red in stomachs at time 0]) x 100. The IC50 value for the antagonist can then be determined.
Signaling Pathways and Visualizations
CCK1 Receptor Signaling Pathway
The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gs pathways. Activation by CCK leads to a cascade of intracellular events.
Caption: CCK1 Receptor Signaling Pathway.
Experimental Workflow: In Vivo Gastric Emptying Assay
The following diagram illustrates the workflow for the in vivo gastric emptying assay used to compare the efficacy of this compound and lorglumide.
References
Devazepide: A Comparative Guide to its High Selectivity for CCKA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Devazepide's selectivity for the cholecystokinin A (CCKA) receptor over the cholecystokinin B (CCKB) receptor, supported by experimental data and detailed methodologies. This compound, also known as L-364,718, is a potent and widely used non-peptide antagonist of CCK receptors, playing a crucial role in investigating the physiological functions of the CCKergic system.
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound has been quantified in numerous studies, consistently demonstrating a significantly higher affinity for the CCKA receptor subtype. The following table summarizes key binding affinity and potency values from various experimental sources. A lower IC50, Ki, or KB value indicates a higher binding affinity.
| Parameter | CCKA Receptor | CCKB Receptor | Selectivity (CCKB/CCKA) | Reference Tissue/System |
| IC50 | ~5 nM | ~1000 nM (1 µM) | ~200-fold | Transfected Human CCK Receptors[1] |
| IC50 | - | ~800 nM | - | Isolated Rat Stomach ECL Cells[2] |
| pKB / KB | 9.98 / ~0.105 nM | - | - | Guinea-pig Gall Bladder[3] |
| IC50 | ~1 nM | - | - | General Reference[1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki and KB are inhibition constants that provide a measure of affinity.
The data clearly illustrates that this compound is a highly selective antagonist for the CCKA receptor, with its affinity for the CCKB receptor being orders of magnitude lower.
Experimental Protocols
The determination of this compound's receptor selectivity is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology synthesized from established protocols for this type of experiment.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to CCKA and CCKB receptors.
1. Membrane Preparation:
-
Source: Tissues endogenously expressing high levels of a single receptor subtype (e.g., guinea pig pancreas or gallbladder for CCKA, rat cerebral cortex for CCKB) or cell lines stably transfected with the human cDNA for either the CCKA or CCKB receptor are used.
-
Procedure: Tissues or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Binding Assay:
-
Radioligand: A radiolabeled ligand with high affinity for both receptor subtypes, such as [¹²⁵I]Bolton-Hunter labeled CCK-8, is commonly used.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound) are incubated with the membrane preparation in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA) at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
3. Data Analysis:
-
Non-specific Binding: This is determined by conducting the assay in the presence of a high concentration of an unlabeled agonist or antagonist to saturate all specific binding sites.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Molecular Context
To better understand the experimental approach and the biological system in which this compound acts, the following diagrams illustrate the experimental workflow and the signaling pathways of the CCK receptors.
Conclusion
The experimental evidence robustly validates the high selectivity of this compound for the CCKA receptor over the CCKB receptor. This selectivity, demonstrated through rigorous radioligand binding assays, makes this compound an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of the CCKA receptor in various biological systems. Researchers and drug development professionals can confidently utilize this compound to selectively antagonize CCKA receptor-mediated pathways.
References
- 1. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined dose-ratio analysis of cholecystokinin receptor antagonists, this compound, lorglumide and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Devazepide and L-365,260 for the Study of CCK Receptor Subtypes
For researchers in pharmacology, neuroscience, and gastroenterology, the selective antagonism of cholecystokinin (CCK) receptors is crucial for dissecting the distinct physiological roles of its two main subtypes: CCK-A (CCK1) and CCK-B (CCK2). Devazepide and L-365,260 have emerged as indispensable pharmacological tools for this purpose. This guide provides a comprehensive comparison of these two antagonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
This compound is a potent and selective antagonist for the CCK-A receptor, while L-365,260 demonstrates high affinity and selectivity for the CCK-B receptor.[1][2] Both are non-peptide, orally active compounds, facilitating a wide range of in vitro and in vivo experimental paradigms.[3] Their distinct selectivities allow for the precise interrogation of the roles of CCK-A and CCK-B receptors in various physiological processes, from satiety and pancreatic secretion to anxiety and pain perception.
Chemical Structures and Properties
| Feature | This compound | L-365,260 |
| IUPAC Name | N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | N-[(3R)-2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea |
| Synonyms | L-364,718, MK-329 | (R)-L 365,260 |
| Molecular Formula | C₂₅H₂₀N₄O₂ | C₂₄H₂₂N₄O₂ |
| Molecular Weight | 408.46 g/mol | 398.47 g/mol |
| Primary Target | CCK-A (CCK1) Receptor | CCK-B (CCK2) Receptor |
Comparative Binding Affinities
The selectivity of this compound and L-365,260 is quantitatively demonstrated by their binding affinities (Ki) and inhibitory concentrations (IC50) for the two receptor subtypes. The following table summarizes data from various radioligand binding assays.
| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| This compound | CCK-A | Rat Pancreas | [¹²⁵I]CCK-8 | 0.081 | - | [3] |
| CCK-A | Bovine Gallbladder | [¹²⁵I]CCK-8 | 0.045 | - | [3] | |
| CCK-B | Guinea Pig Brain | [¹²⁵I]CCK-8 | 245 | - | ||
| L-365,260 | CCK-B | Guinea Pig Brain | [³H]L-365,260 | - | 2.3 | |
| CCK-B | Guinea Pig Gastric Glands | [¹²⁵I]Gastrin | - | 1.9 | ||
| CCK-A | Rat Pancreas | [¹²⁵I]CCK-8 | 280 | - |
Note: Experimental conditions such as tissue preparation, radioligand concentration, and incubation parameters can influence these values.
Mechanism of Action and Signaling Pathways
Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Activation of these receptors initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This compound and L-365,260 act as competitive antagonists, binding to their respective receptors and preventing the endogenous ligand, CCK, from initiating this signaling cascade.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound or L-365,260 for CCK receptors. Specific parameters should be optimized for the tissue and receptor subtype being investigated.
1. Membrane Preparation:
-
Homogenize the tissue of interest (e.g., rat pancreas for CCK-A, guinea pig brain cortex for CCK-B) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl containing MgCl₂, bacitracin, and a protease inhibitor cocktail).
-
A fixed concentration of the appropriate radioligand (e.g., [¹²⁵I]CCK-8).
-
Increasing concentrations of the unlabeled competitor (this compound or L-365,260).
-
Membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of an unlabeled CCK agonist (e.g., CCK-8) is included.
3. Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
The antagonistic properties of this compound and L-365,260 can be confirmed in various functional assays that measure the downstream consequences of CCK receptor activation.
-
In Vitro:
-
Amylase Release from Pancreatic Acini: CCK-A receptor activation stimulates amylase secretion from pancreatic acini. This compound, but not L-365,260, should inhibit CCK-stimulated amylase release.
-
Gastric Acid Secretion in Isolated Gastric Glands: Gastrin, acting through CCK-B receptors, stimulates acid secretion. L-365,260 is effective in blocking this response.
-
Calcium Mobilization Assays: In cells expressing either CCK-A or CCK-B receptors, the ability of this compound or L-365,260 to block CCK-induced increases in intracellular calcium can be measured using fluorescent calcium indicators.
-
-
In Vivo:
-
Feeding Behavior: CCK is a well-known satiety factor, a role primarily mediated by CCK-A receptors. This compound has been shown to increase food intake by blocking this satiety signal.
-
Anxiety Models: CCK-B receptors in the brain are implicated in anxiety and panic disorders. L-365,260 has been investigated for its anxiolytic-like effects in animal models.
-
Gastrointestinal Motility: this compound can accelerate gastric emptying, an effect consistent with its blockade of CCK-A receptors that normally inhibit this process.
-
Conclusion
This compound and L-365,260 are highly selective and potent antagonists for the CCK-A and CCK-B receptor subtypes, respectively. Their distinct pharmacological profiles make them invaluable tools for elucidating the multifaceted roles of the CCK system in health and disease. The choice between these two compounds should be dictated by the specific receptor subtype under investigation. Careful consideration of experimental design, including the appropriate selection of tissues, cell lines, and functional readouts, will ensure the generation of robust and unambiguous data.
References
- 1. The CCK-A and CCK-B receptor antagonists, this compound and L-365,260, enhance morphine antinociception only in non-acclimated rats exposed to a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Devazepide and its Alternatives for Gastrointestinal Transit Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of devazepide, a potent and selective cholecystokinin-A (CCK-A) receptor antagonist, and its alternatives in modulating gastrointestinal (GI) transit. The objective is to present a comprehensive overview of their effects, supported by available experimental data, to aid in research and development endeavors. While direct comparative studies on the reproducibility of these compounds are limited, this guide synthesizes available data to facilitate an informed assessment.
Introduction to Cholecystokinin and Gastrointestinal Motility
Cholecystokinin (CCK) is a key gut hormone that plays a crucial role in regulating various digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and gastrointestinal motility.[1] Specifically, CCK is known to delay gastric emptying.[1][2][3] Consequently, antagonists of the CCK-A receptor, such as this compound, have been investigated for their potential to accelerate gastric emptying and modify GI transit, particularly in conditions like gastroparesis.
Comparative Analysis of CCK-A Receptor Antagonists
This compound and its alternatives, including lorglumide and proglumide, are competitive antagonists at the CCK-A receptor. Their efficacy in modulating gastrointestinal motility has been evaluated in various preclinical and clinical settings.
Quantitative Data on Gastrointestinal Transit
The following tables summarize the available quantitative data on the effects of this compound and its alternatives on key gastrointestinal transit parameters. It is important to note that direct head-to-head clinical trials focusing on the reproducibility of these agents are scarce, and the data presented is compiled from various studies, which may have different experimental designs.
| Compound | Parameter | Species/Model | Dosage/Concentration | Effect | pA2 / IC50 | Citation |
| This compound | Inhibition of Sincalide-Induced Delay in Gastric Emptying | Rat | - | - | IC50: 0.0064 mg/kg | [4] |
| This compound | Antagonism of CCK-8S induced ileal contraction | Guinea Pig | - | - | pA2: 10.02 | |
| Lorglumide | Inhibition of Sincalide-Induced Delay in Gastric Emptying | Rat | - | - | IC50: 0.11 mg/kg | |
| Lorglumide | Antagonism of CCK-8S induced ileal contraction | Guinea Pig | - | - | pA2: 7.30 | |
| Proglumide | Acceleration of Liquid Food Emptying | Rat | 150 mg/kg (intraperitoneal) | 12.8% increase in gastric emptying | - |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half.
The following table presents data from a human study on the CCK-A antagonist loxiglumide, which serves as a relevant comparator for understanding the potential effects of this class of drugs on human gastrointestinal motility.
| Compound | Parameter | Study Population | Dosage | Placebo (mean) | Loxiglumide (mean) | P-value | Citation |
| Loxiglumide | Gastric Emptying Half-Time (t1/2) | Healthy Volunteers | 66 µmol/kg/h for 10 min followed by 22 µmol/kg/h | 115 min | 31 min | < 0.03 | |
| Loxiglumide | Antral Contraction Frequency (contractions/min) | Healthy Volunteers | 66 µmol/kg/h for 10 min followed by 22 µmol/kg/h | 1.5 | 2.9 | < 0.01 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental findings, detailed methodologies are crucial. Below are standardized protocols for key experiments used to assess gastrointestinal transit.
Gastric Emptying Scintigraphy (Solid Meal)
This non-invasive technique is considered the gold standard for measuring gastric emptying.
Patient Preparation:
-
Patients should fast for a minimum of 4 hours, preferably overnight.
-
Medications that may affect gastric motility should be discontinued for an appropriate period before the study.
-
For diabetic patients, blood glucose levels should be monitored and ideally be below 200 mg/dL at the time of meal ingestion.
Standardized Meal:
-
A low-fat, egg-white meal is recommended for consistency. A typical meal consists of 120g of liquid egg whites labeled with 0.5 to 1.0 mCi of 99mTc-sulfur colloid, two slices of white toast with 30g of strawberry jelly, and 120 mL of water.
-
The meal should be consumed within 10 minutes.
Image Acquisition:
-
Images are acquired using a gamma camera immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.
-
Anterior and posterior projections are ideally acquired simultaneously to allow for geometric mean correction for tissue attenuation.
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image.
-
The geometric mean of the counts in the anterior and posterior ROIs is calculated and corrected for radioactive decay.
-
Gastric retention is expressed as a percentage of the initial counts at time 0.
-
Normal values for gastric retention are typically:
-
1 hour: 30% to 90%
-
2 hours: ≤ 60%
-
4 hours: ≤ 10%
-
Antroduodenal Manometry
This procedure assesses the motor function of the stomach and duodenum by measuring intraluminal pressure changes.
Patient Preparation:
-
Patients should fast overnight.
-
Medications affecting gastrointestinal motility should be withheld for 48-72 hours prior to the test.
Catheter Placement:
-
A manometry catheter with multiple pressure sensors is typically passed through the nose and positioned in the stomach and duodenum under fluoroscopic or endoscopic guidance.
Study Protocol:
-
Recordings are made during a fasting period of at least 4-5 hours to observe the migrating motor complex (MMC).
-
Following the fasting period, a standardized meal is given to assess the postprandial motor response.
-
Recordings are continued for at least 1-2 hours after the meal.
-
Pharmacological challenges, for instance with CCK agonists, can be incorporated to evaluate the response of the antrum and duodenum.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: CCK-A Receptor Signaling Pathway in Smooth Muscle.
Caption: Gastric Emptying Scintigraphy Experimental Workflow.
Conclusion
References
- 1. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proglumide, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of cholecystokinin on gastric motility in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of cholecystokinin and its antagonists lorglumide, this compound, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Devazepide as a Gold Standard: A Comparison Guide for CCK Antagonist Screening
For Researchers, Scientists, and Drug Development Professionals
In the landscape of gastrointestinal and neurological research, the cholecystokinin (CCK) system presents a pivotal target for therapeutic intervention. The CCK1 receptor, in particular, plays a crucial role in satiety, gallbladder contraction, and pancreatic secretion. Consequently, the screening and identification of potent and selective CCK1 receptor antagonists are of significant interest. Devazepide (formerly known as L-364,718 or MK-329) has long been established as a cornerstone in this field, serving as a highly potent and selective CCK1 receptor antagonist. Its well-characterized profile makes it an ideal positive control for validating screening assays and benchmarking novel compounds.
This guide provides a comprehensive comparison of this compound with other CCK antagonists, supported by experimental data and detailed methodologies.
Performance Comparison of CCK1 Receptor Antagonists
The potency of CCK1 receptor antagonists is typically determined through in vitro assays that measure their ability to inhibit the binding of a radiolabeled ligand or to block the functional response induced by a CCK agonist. The data presented below, derived from a competitive bioassay using isolated guinea-pig gall bladder, highlights the superior potency of this compound.
| Antagonist | Chemical Class | pKb |
| This compound | Benzodiazepine | 9.98[1] |
| Lorglumide | Glutaramic acid derivative | 7.59[1] |
| Loxiglumide | Glutaramic acid derivative | 7.07[1] |
pKb is the negative logarithm of the dissociation constant (Kb) of an antagonist, providing a measure of its affinity for the receptor. A higher pKb value indicates a higher affinity.
Unveiling the Mechanism: The CCK1 Receptor Signaling Pathway
The CCK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of an agonist like CCK, the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately mediates the physiological effects of CCK.
Experimental Protocols for CCK Antagonist Screening
To effectively screen for novel CCK1 receptor antagonists, robust and reproducible assays are essential. This compound serves as an invaluable positive control in these experiments to ensure assay validity and to provide a benchmark for the potency of test compounds. Below are detailed methodologies for two key in vitro assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCK1 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the CCK1 receptor.
Materials:
-
Membrane preparation from cells expressing the human CCK1 receptor.
-
Radioligand (e.g., [3H]this compound or [125I]CCK-8).
-
Test compounds and this compound (as a positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and this compound.
-
In a 96-well plate, add assay buffer, the membrane preparation, the radioligand, and either the test compound, this compound, buffer (for total binding), or a high concentration of a non-radiolabeled antagonist (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This cell-based functional assay measures the ability of an antagonist to block the increase in intracellular calcium induced by a CCK agonist.
Objective: To determine the functional potency (IC50) of a test compound in blocking CCK1 receptor activation.
Materials:
-
Cells stably expressing the human CCK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
CCK agonist (e.g., CCK-8).
-
Test compounds and this compound (as a positive control).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and this compound.
-
Add the test compounds or this compound to the wells and incubate for a specified period.
-
Place the plate in the fluorescence plate reader and initiate the kinetic read.
-
After establishing a baseline fluorescence, add the CCK agonist to all wells.
-
Monitor the change in fluorescence over time.
-
The antagonist effect is measured as the inhibition of the agonist-induced fluorescence increase.
-
Calculate the IC50 value for each compound from the concentration-response curves.
References
A Comparative Analysis of Devazepide's Effects Across Different Species
For Researchers, Scientists, and Drug Development Professionals
Devazepide, a potent and selective antagonist of the cholecystokinin type A (CCKA or CCK1) receptor, has been instrumental in elucidating the physiological roles of cholecystokinin (CCK) across various species. This guide provides a comparative analysis of this compound's pharmacological effects, supported by experimental data, to aid researchers in designing and interpreting studies.
Quantitative Analysis: Potency and Efficacy
This compound exhibits high affinity for the CCK1 receptor, though its potency can vary across different species and tissues. The following table summarizes key quantitative data from in vitro and in vivo studies.
| Species | Tissue/Assay | Parameter | Value | Reference |
| Rat | Pancreatic Acini | IC50 | 81 pM | [1] |
| Gastric Emptying Inhibition | IC50 | 0.0064 mg/kg | [2] | |
| Guinea Pig | Brain CCK Receptors | IC50 | 245 nM | [1] |
| Ileal Smooth Muscle Contraction | pA2 | 10.02 | [2] | |
| Bovine | Gallbladder CCK Receptors | IC50 | 45 pM | [1] |
| Mouse | Anxiety (Black/White Exploration) | Effective Dose | ~5 µg/kg | |
| Ewing Tumor Cell Growth Inhibition | IC50 | 10 µM |
Note: IC50 (half-maximal inhibitory concentration) and pA2 (a measure of antagonist potency) values are dependent on experimental conditions. Direct comparison between different studies should be made with caution.
Comparative In Vivo Effects
This compound's effects on physiological processes, particularly in the gastrointestinal and central nervous systems, have been extensively studied in rodents.
Gastrointestinal Motility:
-
Rats: this compound has been shown to accelerate gastric emptying when its delay is induced by sincalide (CCK-8). However, in other studies, it did not significantly alter the gastric emptying of a solid meal under normal conditions but did reverse the delay caused by ileal lipid infusion. This suggests that the effect of this compound on gastric emptying in rats is dependent on the physiological state.
-
Mice: In mice, this compound impairs gallbladder emptying, leading to bile stasis. This effect is a critical consideration in studies involving long-term administration.
Food Intake and Satiety:
-
Rats: this compound consistently increases food intake in lean rats by blocking the satiating effect of endogenous CCK. This is characterized by an increase in meal size and duration. Interestingly, this effect is absent in obese Zucker rats, suggesting a potential defect in the CCK signaling pathway in this model of obesity. This compound has also been shown to potentiate the feeding response elicited by serotonin agonists.
-
Mice: While specific studies focusing solely on this compound's effect on food intake in mice were not as prevalent in the reviewed literature, its role as a CCK1 receptor antagonist implies a similar effect on satiety as seen in rats.
Central Nervous System Effects:
-
Rats: this compound has been shown to impair the acquisition of conditioned reward and conditioned activity, suggesting a role for CCK1 receptors in incentive learning.
-
Mice: In mice, this compound exhibits anxiolytic-like effects in the black/white exploration model, with a notable inverted U-shaped dose-response curve.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of common experimental protocols used to assess the effects of this compound.
Appetite Suppression/Satiety Assay (Rat)
Objective: To evaluate the effect of this compound on food intake and meal patterns.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Zucker)
-
Standard laboratory chow or a palatable liquid diet
-
This compound
-
Vehicle (e.g., 0.9% saline with a small percentage of a surfactant like Tween 80)
-
Apparatus for monitoring food intake (e.g., automated feeding monitors or manual measurement with metabolic cages)
-
Syringes and needles for intraperitoneal (IP) injections
Procedure:
-
Acclimation: Individually house rats and acclimate them to the feeding apparatus and injection procedures for several days.
-
Fasting: Food deprive the animals for a predetermined period (e.g., 12-16 hours) to ensure a consistent motivational state for feeding. Water should be available ad libitum.
-
Drug Administration: Prepare a solution of this compound in the vehicle. Administer this compound (e.g., 50-750 µg/kg) or vehicle via IP injection 30 minutes before the presentation of food.
-
Food Presentation: Provide a pre-weighed amount of food or access to the automated feeding system.
-
Data Collection: Record food intake at regular intervals (e.g., 30, 60, 120 minutes) and/or continuously monitor meal patterns (meal size, duration, and frequency) for several hours.
-
Data Analysis: Analyze the cumulative food intake and meal pattern parameters. Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Gastric Emptying Assay (Mouse)
Objective: To assess the effect of this compound on the rate of gastric emptying.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Non-absorbable marker (e.g., phenol red in a methylcellulose solution or a 13C-labeled substrate like octanoic acid for breath tests)
-
This compound
-
Vehicle
-
Test meal (e.g., standard chow mixed with the marker or a liquid meal)
-
Surgical instruments for stomach removal (for terminal studies) or a system for breath sample collection.
Procedure (Phenol Red Method - Terminal):
-
Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle orally or via IP injection at a predetermined time before the test meal.
-
Test Meal Administration: Administer a precise volume of the test meal containing phenol red via oral gavage.
-
Time Course: Euthanize groups of mice at different time points after meal administration (e.g., 0, 15, 30, 60 minutes). The 0-minute group is euthanized immediately after gavage to determine the initial amount of phenol red administered.
-
Stomach Removal: Immediately after euthanasia, clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Phenol Red Quantification: Homogenize the stomach in a known volume of alkaline solution. Centrifuge the homogenate and measure the absorbance of the supernatant at a specific wavelength (e.g., 560 nm).
-
Calculation: Calculate the percentage of gastric emptying at each time point by comparing the amount of phenol red remaining in the stomach to the amount recovered from the 0-minute group.
Procedure (13C-Octanoic Acid Breath Test - Non-invasive):
-
Acclimation: Acclimate mice to the metabolic chambers used for breath collection.
-
Fasting and Baseline: Fast mice overnight. Collect baseline breath samples to determine the natural abundance of 13CO2.
-
Drug and Meal Administration: Administer this compound or vehicle. Subsequently, provide a test meal (e.g., egg yolk) containing 13C-octanoic acid.
-
Breath Collection: Place the mice in the metabolic chambers and collect breath samples at regular intervals over several hours.
-
Analysis: Analyze the 13CO2/12CO2 ratio in the breath samples using an isotope ratio mass spectrometer.
-
Calculation: Calculate the rate of gastric emptying based on the appearance of 13CO2 in the breath over time.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: CCK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Satiety Study.
Conclusion
This compound remains a valuable pharmacological tool for investigating the diverse roles of the CCK1 receptor. This guide highlights the species-specific differences in its effects, providing a foundation for future research. The provided data and protocols should assist in the design of robust and reproducible experiments. Researchers should, however, always consider the specific context of their studies, including the animal model, dosage, and route of administration, when interpreting the effects of this compound.
References
Head-to-head studies of Devazepide and newer CCK1 receptor antagonists
A Comparative Guide to Devazepide and Newer CCK1 Receptor Antagonists
This guide provides a head-to-head comparison of this compound, a foundational CCK1 receptor antagonist, with newer agents in the same class. The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance, supported by experimental data.
Introduction to CCK1 Receptor Antagonists
The cholecystokinin 1 (CCK1) receptor, a G-protein coupled receptor, plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic secretion, gastric emptying, and satiety signaling.[1] Consequently, antagonists of this receptor have been investigated for a range of therapeutic applications, from gastrointestinal disorders to appetite modulation. This compound, a benzodiazepine derivative, has long been a benchmark selective CCK1 receptor antagonist used extensively in preclinical research. More recently, other antagonists, such as the glutaramic acid derivatives Loxiglumide and its active enantiomer Dexloxiglumide, have been developed and evaluated in clinical settings.[1] This guide focuses on the comparative data available for these compounds.
Comparative Quantitative Data
The following tables summarize the available quantitative data from head-to-head studies, providing a direct comparison of the binding affinities and in vivo potencies of this compound and other CCK1 receptor antagonists.
Table 1: Comparative Binding Affinity and In Vitro Potency of CCK1 Receptor Antagonists
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Guinea-pig gall bladder | pKB | 9.98 | [2] |
| Lorglumide | Guinea-pig gall bladder | pKB | 7.59 | [2] |
| Loxiglumide | Guinea-pig gall bladder | pKB | 7.07 | [2] |
| This compound | Rat pancreatic acini (amylase release inhibition) | - | ~1000x more potent than Loxiglumide | |
| Loxiglumide | Rat pancreatic acini (amylase release inhibition) | - | ~3000x more potent than Proglumide | |
| Dexloxiglumide | Rat pancreatic acinar cells | pA2 | 6.41 ± 0.38 |
Table 2: Comparative In Vivo Potency of CCK1 Receptor Antagonists
| Compound | Animal Model | Endpoint | Parameter | Value | Reference |
| This compound | Rat | Inhibition of CCK-8 induced delay of gastric emptying | IC50 | 0.0064 mg/kg | |
| Lorglumide | Rat | Inhibition of CCK-8 induced delay of gastric emptying | IC50 | 0.11 mg/kg | |
| L-365,260 | Rat | Inhibition of CCK-8 induced delay of gastric emptying | IC50 | 0.66 mg/kg | |
| This compound | Guinea pig | Antagonism of CCK-8 induced ileal smooth muscle contraction | pA2 | 10.02 | |
| Lorglumide | Guinea pig | Antagonism of CCK-8 induced ileal smooth muscle contraction | pA2 | 7.30 | |
| L-365,260 | Guinea pig | Antagonism of CCK-8 induced ileal smooth muscle contraction | pA2 | 7.77 | |
| Dexloxiglumide | Rat | Inhibition of CCK-8-induced delay of gastric emptying | ID50 | 1.14 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
Radioligand Binding Assay
A common method to determine the binding affinity of antagonists to the CCK1 receptor is through competitive radioligand binding assays.
Objective: To determine the affinity (Ki) of a test compound for the CCK1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the CCK1 receptor (e.g., CHO-CCK1R cells).
-
Radioligand, such as [125I]CCK-8.
-
Test compounds (this compound, Dexloxiglumide, etc.) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparation and resuspend in the final assay binding buffer.
-
In a 96-well plate, add the membrane preparation, the test compound at varying concentrations, and the radioligand at a fixed concentration.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
Data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Assessment of Gastric Emptying
The effect of CCK1 receptor antagonists on gastric emptying is a key measure of their in vivo efficacy.
Objective: To evaluate the ability of a CCK1 receptor antagonist to reverse the delay in gastric emptying induced by a CCK1 receptor agonist.
Animal Model: Rats are commonly used for this assay.
Materials:
-
Test compounds (this compound, Dexloxiglumide, etc.).
-
CCK-8 (or a similar agonist) to induce delayed gastric emptying.
-
Non-caloric liquid meal containing a non-absorbable marker (e.g., phenol red).
-
Vehicle for drug administration.
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or vehicle via the desired route (e.g., intravenous, intraperitoneal).
-
After a specified pretreatment time, administer CCK-8 to induce a delay in gastric emptying.
-
Administer the liquid meal containing the phenol red marker by gavage.
-
After a set time (e.g., 20 minutes), euthanize the animals and clamp the pylorus and cardia.
-
Remove the stomach and measure the amount of phenol red remaining.
-
Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach.
-
The ID50 (the dose of the antagonist that inhibits 50% of the CCK-8-induced delay in gastric emptying) is then calculated.
Signaling Pathways and Experimental Workflows
CCK1 Receptor Signaling Pathway
Activation of the CCK1 receptor by its endogenous ligand, cholecystokinin (CCK), initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The CCK1 receptor can also couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
Caption: Simplified CCK1 receptor signaling pathway.
Experimental Workflow for CCK1 Receptor Antagonist Evaluation
The evaluation of a novel CCK1 receptor antagonist typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.
Caption: General workflow for CCK1 antagonist evaluation.
References
Validating the Anorectic Effects of Devazepide in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical validation of Devazepide's effects on appetite. This compound, a potent and selective antagonist of the cholecystokinin type 1 (CCK1) receptor, has been investigated for its potential to modulate food intake. By blocking the action of cholecystokinin (CCK), a key satiety hormone, this compound is expected to increase food consumption, making it a valuable tool for studying the mechanisms of appetite control and for its potential therapeutic applications in conditions characterized by anorexia or cachexia.
This document summarizes key experimental findings, compares the mechanistic action of this compound to other anorectic agents, and provides detailed experimental protocols for its evaluation in preclinical models.
Mechanism of Action: CCK1 Receptor Antagonism
This compound exerts its effects by competitively binding to and blocking the CCK1 receptor. CCK is a peptide hormone released from the gastrointestinal tract in response to food intake, particularly fats and proteins. It plays a crucial role in digestion and acts as a satiety signal to the brain, primarily through the vagus nerve, leading to the termination of a meal. By antagonizing the CCK1 receptor, this compound inhibits this satiety signal, which can lead to an increase in meal size and overall food intake.[1][2][3]
Below is a diagram illustrating the signaling pathway of the CCK1 receptor and the point of intervention for this compound.
Preclinical Data on Anorectic Effects
While this compound's primary effect is to increase food intake by blocking satiety, the term "anorectic effects" in the context of this guide refers to its influence on the mechanisms of appetite suppression. Preclinical studies have consistently demonstrated that this compound can reverse the appetite-suppressing effects of exogenously administered CCK.
Quantitative Effects on Food Intake
Table 1: Effect of this compound on Food Intake in Lean and Obese Male Zucker Rats
| Animal Model | Treatment | Dose | Change in Total Food Intake (10.5h) | Change in Average Meal Size | Change in Meal Duration |
| Lean Zucker Rat | This compound | 750 µg/kg, IP | +11% | +35% | +49% |
| Obese Zucker Rat | This compound | 750 µg/kg, IP | No significant effect | No significant effect | No significant effect |
Data synthesized from a study demonstrating that endogenous CCK has a satiating effect in lean but not obese male Zucker rats.[4]
Table 2: Antagonism of CCK-8-Induced Anorexia by this compound in Sham-Feeding Rats
| Treatment | Dose | Outcome |
| This compound | 625 ng/kg (approx. ED50) | Potent antagonism of the inhibitory effect of CCK-8 on milk intake. |
| This compound | 62.5 - 625 ng/kg (threshold) | Onset of antagonism of the inhibitory effect of CCK-8. |
This study utilized a sham-feeding model to isolate the effects on satiety from post-ingestive consequences.[5]
Table 3: Dose-Dependent Antagonism of CCK-8 Induced Anorexia by this compound in Rats
| This compound Pretreatment Dose (IP) | Antagonism of CCK-8 (4.0 nmol/kg, IP) Anorexia |
| 0.03 µmol/kg | Significant reversal |
| 0.10 µmol/kg | Significant reversal |
| 0.30 µmol/kg | Significant reversal |
This study highlights the dose-dependent ability of this compound to block the anorectic action of CCK.
Comparison with Other Anorectic Agents
A direct preclinical comparison of this compound with other classes of anorectic agents is limited in the available literature. However, a mechanistic comparison provides insight into its unique mode of action.
-
GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide): These agents mimic the action of the incretin hormone glucagon-like peptide-1 (GLP-1), which, like CCK, is released from the gut in response to food intake. GLP-1 receptor agonists promote satiety and reduce appetite through both central and peripheral mechanisms. Unlike this compound, which blocks a satiety signal, GLP-1 agonists enhance satiety signaling.
-
Amphetamine and its Derivatives: These are centrally acting sympathomimetic drugs that increase the levels of dopamine and norepinephrine in the brain, leading to a potent suppression of appetite. Their mechanism is distinct from the gut-brain signaling pathway targeted by this compound.
-
Serotonin (5-HT) Agonists: These drugs act on serotonin receptors in the brain to promote satiety. Studies have shown that this compound does not block the anorectic effects of peripheral serotonin, indicating that these two pathways operate independently.
The following diagram illustrates the distinct pathways of these anorectic agent classes.
Experimental Protocols
The following is a detailed methodology for a typical preclinical study designed to validate the anorectic effects of a compound like this compound in a rodent model.
Objective: To assess the effect of this compound on food intake in rats.
Materials:
-
Male Wistar rats (or other appropriate strain), weight-matched.
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Standard laboratory chow.
-
Metabolic cages for individual housing and accurate food intake measurement.
-
Oral gavage needles (flexible tubes preferred).
-
Calibrated digital scale.
Experimental Workflow Diagram:
Procedure:
-
Acclimation (7 days):
-
Individually house rats in metabolic cages to allow for accurate measurement of food spillage.
-
Allow ad libitum access to standard chow and water.
-
Handle the animals daily to acclimate them to the researcher and the experimental procedures.
-
Perform mock oral gavage with the vehicle to reduce stress associated with the administration procedure.
-
-
Baseline Measurement (3 days):
-
Continue to provide ad libitum access to food and water.
-
Measure and record the body weight of each rat daily at a consistent time.
-
Measure and record the amount of food consumed by each rat over a 24-hour period. To do this, provide a known amount of food and weigh the remaining food and any spillage the following day.
-
-
Randomization:
-
Based on the baseline body weight and food intake data, randomize the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound medium dose, this compound high dose) to ensure that the average body weight and food consumption are similar across all groups at the start of the treatment phase.
-
-
Treatment Phase (e.g., 7-14 days):
-
Prepare fresh formulations of this compound in the vehicle at the desired concentrations daily.
-
Administer the vehicle or the assigned dose of this compound to each rat via oral gavage at the same time each day. The volume administered should be based on the most recent body weight measurement (e.g., 5 ml/kg).
-
Ensure the gavage needle is measured externally from the tip of the nose to the last rib to ensure proper placement in the stomach.
-
-
Daily Data Collection:
-
Continue to measure and record the body weight and 24-hour food intake for each animal daily.
-
Observe the animals for any signs of toxicity or adverse effects.
-
-
Data Analysis:
-
Calculate the change in body weight from baseline for each animal.
-
Calculate the cumulative food intake over the treatment period.
-
Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the mean food intake and body weight changes between the treatment groups and the vehicle control group.
-
Conclusion
This compound, as a selective CCK1 receptor antagonist, serves as a valuable pharmacological tool to investigate the role of the CCK signaling pathway in the regulation of food intake. Preclinical evidence confirms its ability to block CCK-induced satiety, thereby increasing food consumption in certain models. Its mechanism of action is distinct from other major classes of anorectic drugs, such as GLP-1 receptor agonists and centrally acting stimulants. The provided experimental protocol offers a standardized approach for further validating the anorectic effects of this compound and other novel compounds in preclinical settings. Further research involving direct comparative studies with other anorectic agents would be beneficial to fully elucidate its relative efficacy and potential therapeutic applications.
References
- 1. Age-dependent effects of CCK and this compound in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK1 receptor is essential for normal meal patterning in mice fed high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchanimaltraining.com [researchanimaltraining.com]
Cross-validation of Devazepide's impact on morphine-induced analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence supporting the use of devazepide, a selective cholecystokinin-A (CCK-A) receptor antagonist, to enhance morphine-induced analgesia. Cholecystokinin (CCK) has been identified as an endogenous anti-opioid peptide, and its antagonism presents a promising strategy to improve the efficacy of opioid pain medications.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on morphine-induced analgesia as reported in preclinical studies.
Table 1: Effect of this compound on Morphine Analgesia in Squirrel Monkeys
| This compound Dose (µg/kg, i.p.) | Outcome on Morphine Analgesia | Reference |
| 3 | Increased Morphine Analgesia | [3] |
| 10 | Increased Morphine Analgesia | [3] |
| 30 | Increased Morphine Analgesia | [3] |
| 100 | Increased Morphine Analgesia | |
| Lower and Higher Doses | No Effect |
i.p. = intraperitoneal
Table 2: this compound's Reversal of CCK-8's Antagonism of Morphine Effects on Rat Duodenum In Vitro
| Treatment Sequence | Effect on Spike Potential and Contraction | Conclusion | Reference |
| Acetylcholine (ACh) | Increased spike potential and contraction | Baseline excitatory effect | |
| ACh + Morphine | Inhibited the potentiation by ACh | Morphine's inhibitory effect | |
| ACh + Morphine + CCK-8 | Antagonized morphine's inhibitory effect | CCK-8's anti-opioid action | |
| ACh + Morphine + CCK-8 + this compound | Reversed CCK-8's antagonism | This compound blocks CCK-A receptors |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols adapted from the cited literature for assessing the interaction between this compound and morphine.
In Vivo Assessment of Analgesia: Tail Withdrawal Test
This protocol is based on methods used to evaluate thermal nociception.
-
Subjects: Squirrel monkeys or rodents (e.g., rats, mice).
-
Apparatus: A tail withdrawal apparatus that allows for the immersion of the tail in temperature-controlled water.
-
Procedure:
-
Animals are gently restrained.
-
The distal portion of the tail is immersed in warm water (e.g., 35°C).
-
The latency to tail withdrawal is recorded. A cut-off time is established to prevent tissue damage.
-
Animals are administered morphine with or without this compound via appropriate routes (e.g., intraperitoneal, oral).
-
Tail withdrawal latencies are measured at predetermined time points post-drug administration to determine the analgesic effect.
-
-
Data Analysis: The maximum possible effect (%MPE) is often calculated to normalize the data. An increase in tail withdrawal latency indicates an analgesic effect.
In Vitro Assessment of Morphine and this compound Interaction: Isolated Rat Duodenum Preparation
This protocol details an ex vivo method to study the physiological antagonism between morphine and CCK.
-
Tissue Preparation:
-
Male Wistar rats are euthanized.
-
A segment of the duodenum is excised and placed in Krebs solution.
-
The duodenal segment is mounted in an organ bath containing Krebs solution, maintained at 37°C, and aerated with a gas mixture (95% O2, 5% CO2).
-
-
Recording:
-
Mechanical activity (contractions) is recorded using an isotonic transducer.
-
Electrical activity (spike potentials) is recorded using extracellular electrodes.
-
-
Experimental Procedure:
-
A baseline period is established to ensure the stability of the preparation.
-
Acetylcholine (ACh) is added to the bath to induce contraction and spike potentials.
-
Morphine is administered to observe its inhibitory effect on ACh-induced activity.
-
CCK-8 is added to assess its antagonism of morphine's effects.
-
This compound is subsequently added to determine its ability to reverse the effects of CCK-8.
-
-
Data Analysis: Changes in the amplitude and frequency of contractions and spike potentials are quantified and compared across different treatment conditions.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the cross-validation of this compound's impact on morphine-induced analgesia.
Caption: Signaling pathways of morphine, CCK, and this compound.
References
- 1. Opiate antagonistic function of cholecystokinin in analgesia and energy balance systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin in the Rostral Ventromedial Medulla Mediates Opioid-Induced Hyperalgesia and Antinociceptive Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
A Comparative Analysis of the Hormonal Effects of Devazepide and Other Cholecystokinin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hormonal effects of Devazepide, a potent and selective cholecystokinin-1 (CCK1) receptor antagonist, with other key CCK receptor antagonists, including Lorglumide, Loxiglumide, and the CCK2 receptor antagonist L-365,260. The information is compiled from various experimental studies to offer an objective overview supported by quantitative data and detailed methodologies.
Introduction to Cholecystokinin and its Antagonists
Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and the central nervous system, regulating processes such as satiety, pancreatic enzyme secretion, gallbladder contraction, and gastric acid secretion. It exerts its effects through two main receptor subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B/gastrin) receptors. CCK receptor antagonists are valuable pharmacological tools for elucidating the physiological roles of CCK and hold therapeutic potential for various disorders. This guide focuses on the comparative hormonal effects of this compound and its alternatives.
Comparative Hormonal Effects
The following sections and tables summarize the known effects of this compound and other selected CCK receptor antagonists on key hormonal systems.
Effects on Cholecystokinin (CCK) Levels
Blockade of CCK1 receptors with antagonists like this compound can lead to a feedback mechanism affecting CCK synthesis and release.
| Antagonist | Animal Model | Dosage | Effect on CCK Levels | Reference |
| This compound | Rat | 1 mg/kg | Increased plasma and tissue CCK concentrations in fed state. Increased CCK mRNA and tissue concentrations in fasted state, but no change in plasma CCK.[1] | |
| Loxiglumide | Human | 10 mg/kg/h (IV) | Significantly augmented meal-stimulated plasma immunoreactive CCK levels. |
Effects on Gastrin Levels
The CCK2 receptor is also known as the gastrin receptor, making its antagonists relevant in the study of gastrin-mediated effects.
| Antagonist | Animal/Human Model | Dosage | Effect on Gastrin Levels | Reference |
| This compound | - | - | Data from direct comparative studies on gastrin levels are limited. | |
| Lorglumide | - | - | Data from direct comparative studies on gastrin levels are limited. | |
| Loxiglumide | Human | 10 mg/kg/h (IV) | Did not affect postprandial plasma gastrin responses. However, another study showed it augmented basal and bombesin-stimulated serum gastrin levels.[2] | |
| L-365,260 (CCK2 Antagonist) | Healthy Subjects (as Netazepide) | 25 or 50 mg daily | Did not affect the high serum gastrin levels in patients with chronic atrophic gastritis. In another study, it led to increased serum gastrin.[3] |
Effects on Insulin and Glucagon Secretion
CCK receptors are present on pancreatic islet cells and can influence the secretion of insulin and glucagon. The following table compares the effects of different antagonists on basal and stimulated insulin and glucagon secretion in mice.
| Antagonist | Dosage (IV) | Effect on Basal Insulin/Glucagon | Effect on CCK-8-Stimulated Insulin Secretion | Effect on CCK-8-Stimulated Glucagon Secretion | Effect on Glucose-Stimulated Insulin Secretion | Reference |
| This compound (L-364,718) | 2.4 µmol/kg | No effect | Inhibited | Inhibited | No effect | |
| Lorglumide (CR 1409) | 21 µmol/kg | No effect | Inhibited | No effect | - | |
| Proglumide (Non-selective) | 280 µmol/kg | Elevated basal glucagon | Inhibited | Inhibited | Inhibited | |
| Loxiglumide | 50 mg/kg (in rats) | Showed an exaggerated insulin response to glucose stimulation in post-pancreatitis rats. | - | - | Did not affect postprandial insulin secretion in humans. |
Signaling Pathways and Experimental Workflows
CCK Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of CCK receptors upon activation. Antagonists like this compound competitively block these receptors, preventing the downstream effects.
Figure 1. Simplified CCK1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Comparative Antagonist Studies
This workflow outlines a typical in vivo experiment to compare the hormonal effects of different CCK receptor antagonists.
Figure 2. General experimental workflow for in vivo comparative studies of CCK antagonists.
Experimental Protocols
In Vivo Study of Hormonal Effects in Rodents
This protocol provides a general framework for assessing the in vivo hormonal effects of CCK receptor antagonists.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
-
Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week before the experiment.
-
Fasting: For studies on basal and stimulated hormone secretion, animals are typically fasted overnight (12-16 hours) with free access to water.
-
Drug Preparation and Administration:
-
This compound, Lorglumide, and Loxiglumide can be dissolved in a suitable vehicle, such as a mixture of saline, propylene glycol, and Tween 80.
-
Administration can be intravenous (IV), intraperitoneal (IP), or oral (gavage), depending on the experimental design. Doses should be based on previous literature, for example, this compound at 1 mg/kg or Lorglumide at 21 µmol/kg.
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Lorglumide
-
Group 4: Loxiglumide
-
Additional groups for different dosages or other antagonists can be included.
-
-
Stimulation Protocols:
-
CCK Stimulation: After antagonist administration (e.g., 15 minutes prior), a bolus of CCK-8 (e.g., 5.3 nmol/kg, IV) is injected.
-
Glucose-Stimulated Insulin Secretion (GSIS): Following antagonist administration, a glucose bolus (e.g., 2 g/kg, IP or oral gavage) is given.
-
Arginine-Stimulated Glucagon Secretion: After antagonist administration, an arginine bolus (e.g., 1 g/kg, IP) is administered.
-
-
Blood Sampling: Blood samples are collected at baseline (before antagonist) and at various time points after stimulation (e.g., 2, 5, 10, 15, 30, 60 minutes). Blood can be collected from the tail vein or via a catheter. Samples should be collected in tubes containing appropriate anticoagulants and protease inhibitors (e.g., EDTA and aprotinin).
-
Hormone Measurement: Plasma is separated by centrifugation and stored at -80°C until analysis. Hormone levels are quantified using specific and sensitive radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
Radioimmunoassay (RIA) for Gastrin
This is a generalized protocol for measuring plasma gastrin levels.
-
Principle: The assay is a competitive binding assay where unlabeled gastrin in the sample competes with a fixed amount of radiolabeled gastrin (e.g., ¹²⁵I-gastrin) for binding to a limited amount of anti-gastrin antibody.
-
Reagents:
-
Gastrin standards
-
¹²⁵I-labeled gastrin
-
Rabbit anti-gastrin primary antibody
-
Goat anti-rabbit secondary antibody (for precipitation)
-
Assay buffer
-
-
Procedure:
-
Pipette standards, controls, and plasma samples into respective tubes.
-
Add ¹²⁵I-gastrin to all tubes.
-
Add primary anti-gastrin antibody to all tubes except for the non-specific binding (NSB) tubes.
-
Incubate to allow for competitive binding (e.g., 24-48 hours at 4°C).
-
Add the secondary antibody to precipitate the primary antibody-antigen complexes.
-
Incubate to allow for precipitation.
-
Centrifuge to pellet the precipitate.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
-
-
Calculation: A standard curve is generated by plotting the percentage of bound radiolabel against the concentration of the gastrin standards. The gastrin concentration in the unknown samples is then determined by interpolation from this curve.
Conclusion
This compound is a potent and specific CCK1 receptor antagonist with significant effects on the hormonal regulation of the gastrointestinal system. Comparative studies reveal that while it shares some properties with other CCK1 receptor antagonists like Lorglumide and Loxiglumide, there are notable differences in their specificity and impact on insulin and glucagon secretion. This compound appears to be a more specific tool for studying both insulin and glucagon secretion compared to proglumide. The choice of antagonist for a particular study should be guided by its receptor selectivity and the specific hormonal pathways being investigated. Further direct comparative studies, particularly on gastrin levels, would be beneficial for a more complete understanding of the nuanced hormonal effects of these compounds.
References
- 1. Effects of diet and the cholecystokinin antagonist; this compound (L364,718) on CCK mRNA, and tissue and plasma CCK concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of loxiglumide on basal and gastrin- and bombesin-stimulated gastric acid and serum gastrin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazoleinduced hypergastrinaemia in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Devazepide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of devazepide, a potent cholecystokinin (CCK) receptor antagonist. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is classified as acutely toxic and fatal if swallowed, necessitating its handling as a hazardous waste.[1][2]
Waste Characterization and Regulatory Overview
This compound's high acute oral toxicity places it in a category of compounds that require stringent disposal protocols.[1][2] While a specific listing for this compound on the Environmental Protection Agency's (EPA) P-list of acutely hazardous wastes was not found under its common names, its toxicological profile warrants that it be managed with the same level of precaution as a P-listed waste.[3] This approach ensures the highest standard of safety and compliance.
Disposal of this compound and its associated waste streams must comply with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal.
Personal Protective Equipment (PPE) for Handling and Disposal
Due to the potent nature of this compound, a comprehensive PPE protocol is mandatory for all personnel involved in its handling and disposal.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a barrier against dermal absorption. The outer pair should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from splashes of solutions containing this compound. |
| Respiratory Protection | N95 respirator or higher (e.g., PAPR) | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Body Protection | Disposable coveralls (e.g., Tyvek) or a dedicated lab coat | Prevents contamination of personal clothing. |
| Foot Protection | Disposable shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure this compound, contaminated labware, and solutions containing this compound.
Step 1: Segregation of this compound Waste All waste streams containing this compound must be segregated from non-hazardous waste and other chemical waste at the point of generation. This prevents cross-contamination and ensures proper disposal.
Step 2: Collection and Containment of this compound Waste
-
Solid Waste (Pure Compound, Contaminated PPE, and Labware):
-
Collect all solid waste, including unused this compound, contaminated gloves, weigh boats, and other disposable materials, in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Do not rinse empty containers that held pure this compound; they must be disposed of as hazardous waste.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container.
-
The container must be kept closed except when adding waste.
-
Label the container as "Hazardous Waste" and list all chemical components, including "this compound" and the solvent(s) used, with their approximate concentrations.
-
Step 3: Accumulation and Storage
-
Store this compound waste in a designated Satellite Accumulation Area within the laboratory.
-
Adhere to the strict accumulation limit for acutely hazardous waste, which is 1 quart for liquids or 1 kilogram for solids.
-
Ensure the storage area is secure and away from general laboratory traffic.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.
-
Disposal must be conducted by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Logical Relationship of Safety Protocols
The following diagram outlines the logical hierarchy of controls and procedures for safely managing this compound disposal.
Caption: Hierarchy of controls for this compound waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
